molecular formula C9H7FN2O B3049718 5-(4-Fluorophenyl)oxazol-2-amine CAS No. 21718-02-5

5-(4-Fluorophenyl)oxazol-2-amine

Cat. No.: B3049718
CAS No.: 21718-02-5
M. Wt: 178.16 g/mol
InChI Key: AARATJSBAGJVSR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)oxazol-2-amine (CAS 21718-02-5) is a high-purity heterocyclic compound with a molecular formula of C9H7FN2O and a molecular weight of 178.16 g/mol . This chemical features an oxazole ring, a five-membered aromatic ring containing both oxygen and nitrogen atoms, substituted with an amino group at the 2-position and a 4-fluorophenyl group at the 5-position. The SMILES notation for this compound is NC1=NC=C(C2=CC=C(F)C=C2)O1 . As a member of the oxazole family, this scaffold is of immense interest in medicinal and synthetic chemistry due to its prevalence as a core structure in various biologically active molecules . Oxazole derivatives are frequently investigated for a wide spectrum of pharmacological activities, including potential use as kinase inhibitors, which are relevant in oncology and inflammation research . The specific 4-fluorophenyl substitution is a common strategy in drug design; the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its interaction with biological targets . The amino group on the oxazole ring serves as a versatile synthetic handle, allowing researchers to further functionalize the molecule and create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling information. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARATJSBAGJVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650242
Record name 5-(4-Fluorophenyl)-1,3-oxazol-2-amine
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Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21718-02-5
Record name 5-(4-Fluorophenyl)-1,3-oxazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-1,3-oxazol-2-amine
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Foundational & Exploratory

Technical Whitepaper: A Putative Mechanism of Action for 5-(4-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific mechanism of action for 5-(4-Fluorophenyl)oxazol-2-amine is limited. This document outlines a putative mechanism based on the established activity of structurally related compounds. The core scaffold, featuring a five-membered heterocyclic ring (oxazole) substituted with a 4-fluorophenyl group, is a common feature in a class of kinase inhibitors targeting p38 Mitogen-Activated Protein (MAP) Kinase.[1][2][3] This whitepaper will, therefore, focus on this proposed mechanism.

Executive Summary

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a key therapeutic target.[3][7] Compounds possessing a vicinal aryl/heterocyclyl system, such as the 4-fluorophenyl and oxazole moieties in the title compound, have been identified as potent inhibitors of p38α MAP kinase.[1][3][8] These inhibitors are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[8][9] This document details the proposed mechanism of action for this compound as a p38α MAP kinase inhibitor, describes the associated signaling cascade, provides illustrative quantitative data, and outlines a representative experimental protocol for assessing its activity.

Putative Mechanism of Action: p38α MAP Kinase Inhibition

The proposed mechanism of action for this compound is the selective, ATP-competitive inhibition of p38α MAP kinase (MAPK14). The key structural elements supporting this hypothesis are:

  • The 4-Fluorophenyl Group: This moiety is known to occupy a critical hydrophobic pocket (HPI) in the ATP-binding site of p38α, a prerequisite for potent inhibitory activity.[8]

  • The Oxazole Ring: The oxazole core acts as a scaffold, correctly positioning the aryl substituents. Heterocyclic rings like oxazole, isoxazole, and imidazole are common in p38 inhibitors, where nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[1][3][8]

By binding to the ATP pocket, the compound is hypothesized to block the phosphotransfer reaction from ATP to downstream protein substrates, thereby attenuating the entire signaling cascade.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade that translates extracellular signals into a cellular response.[5][10] It is a central mediator of inflammation and cellular stress.[6][11]

  • Activation: The pathway is initiated by various stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses like UV radiation or osmotic shock.[10][12]

  • MAP3K Activation: These stimuli activate upstream MAP Kinase Kinase Kinases (MAP3Ks), such as TAK1 or ASK1.[10]

  • MAP2K Phosphorylation: Activated MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6, which are specific to the p38 pathway.[10][12]

  • p38 MAPK Phosphorylation: MKK3/MKK6 dually phosphorylate p38α on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to its conformational activation.[12]

  • Downstream Effects: Activated p38α phosphorylates a host of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[4][12][13] This leads to the regulation of gene expression, resulting in the increased production of inflammatory cytokines (TNF-α, IL-6) and modulation of cell cycle and apoptosis.[4][6]

This compound is proposed to intervene at Step 5, preventing the phosphorylation of downstream targets by activated p38α.

p38_pathway Figure 1: The p38 MAP Kinase Signaling Pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k P p38 p38α MAPK map2k->p38 P substrates Downstream Substrates (MK2, ATF-2) p38->substrates P response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 5-(4-Fluorophenyl) oxazol-2-amine inhibitor->p38

Figure 1: Putative inhibition point in the p38 MAPK signaling cascade.

Quantitative Biological Data (Illustrative)

No specific quantitative data for this compound has been found in the reviewed literature. The following table provides an illustrative example of the types of data typically generated for a p38α kinase inhibitor.

ParameterAssay TypeTargetValueNotes
IC50 In Vitro Kinase AssayHuman p38α50 nMHalf-maximal inhibitory concentration against the isolated enzyme.
Kd Binding Assay (e.g., SPR)Human p38α38 nMEquilibrium dissociation constant, indicates binding affinity.
IC50 Cell-Based AssayLPS-stimulated THP-1 cells0.5 µMMeasures inhibition of TNF-α production in a cellular context.
Selectivity Kinase Panel ScreenJNK2, ERK1, etc.>10 µMIC50 values against other related kinases to assess specificity.

Key Experimental Protocols

A crucial experiment to validate the proposed mechanism of action is a direct, in vitro kinase inhibition assay. Below is a representative, detailed protocol for a non-radioactive, luminescence-based p38α kinase assay.

Protocol: ADP-Glo™ Luminescent p38α Kinase Assay

This protocol is adapted from standard methodologies for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human p38α.

Materials:

  • Recombinant human p38α enzyme

  • Kinase substrate (e.g., ATF-2 peptide)

  • Adenosine triphosphate (ATP)

  • Test Compound: this compound, serially diluted in DMSO

  • Reference Inhibitor: SB 202190 or similar[15]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[14]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well low-volume assay plates (white)

  • Luminometer

Workflow Diagram:

workflow Figure 2: Workflow for a Kinase Inhibition Assay start Start step1 1. Prepare Reagents: - Serially dilute inhibitor - Prepare Enzyme & Substrate/ATP Mix start->step1 step2 2. Plate Components: - 1 µL Inhibitor (or DMSO) - 2 µL Enzyme - 2 µL Substrate/ATP Mix step1->step2 step3 3. Kinase Reaction: Incubate at RT for 60 min step2->step3 step4 4. Stop Reaction & Deplete ATP: Add 5 µL ADP-Glo™ Reagent Incubate at RT for 40 min step3->step4 step5 5. Detect ADP: Add 10 µL Kinase Detection Reagent Incubate at RT for 30 min step4->step5 step6 6. Read Luminescence step5->step6 end End: Analyze Data (IC50) step6->end

Figure 2: General experimental workflow for an in vitro kinase assay.

Procedure:

  • Compound Preparation: Prepare a 12-point, 3-fold serial dilution of this compound in 100% DMSO. The final concentration in the assay will be much lower (e.g., 200x dilution), so the starting concentration should be adjusted accordingly.

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Dilute the p38α enzyme to the desired working concentration (pre-determined via enzyme titration) in Kinase Buffer.

    • Prepare a 2X Substrate/ATP mix by diluting the ATF-2 substrate and ATP to their final desired concentrations in Kinase Buffer. The ATP concentration should ideally be at or near its Km for the enzyme.

  • Assay Plating:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Add 2 µL of the diluted p38α enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to all wells. The final volume is 5 µL.

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection (Part 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or high concentration of reference inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While direct experimental evidence for this compound is not widely published, a strong, structure-based hypothesis points to its action as an inhibitor of the p38α MAP kinase. This proposed mechanism aligns with extensive research on related heterocyclic compounds that target the ATP-binding site of this key inflammatory regulator.[1][2][3] Validation of this hypothesis requires direct enzymatic and cell-based assays as outlined in this guide. The potential to modulate the p38 pathway makes this and similar compounds subjects of significant interest for the development of novel anti-inflammatory therapeutics.

References

The Biological Activity of 5-(4-Fluorophenyl)oxazol-2-amine and its Analogs: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed examination of the biological activity of 5-(4-Fluorophenyl)oxazol-2-amine, a member of the 2-amino-5-phenyloxazole class of compounds. While specific data on this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to project its potential therapeutic applications and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this chemical scaffold, including its potential as a kinase inhibitor. The information presented herein is drawn from patent literature and academic research, providing a foundation for future investigation into this promising compound class.

Introduction

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds. The 2-amino-5-phenyloxazole core, in particular, has garnered interest for its potential to modulate the activity of various enzymes and receptors. This guide focuses on this compound, a specific derivative with a fluorine substitution on the phenyl ring, a common modification to enhance metabolic stability and binding affinity. Due to the limited public data on this exact molecule, this paper will draw upon findings from structurally similar compounds to elucidate its potential biological activities, with a primary focus on its role as a kinase inhibitor.

Potential Therapeutic Target and Mechanism of Action

Research into 2-amino-5-phenyloxazole derivatives has identified them as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. One significant target for this class of compounds is Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), an enzyme involved in the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway plays a crucial role in regulating a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been implicated in a range of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer.

The proposed mechanism of action for this compound and its analogs is the competitive inhibition of ATP binding to the kinase domain of the target enzyme. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrates, thereby modulating the signaling cascade.

Signaling Pathway Diagram

JNK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Stress, Cytokines) receptor Receptor extracellular_signal->receptor map4k4 MAP4K4 receptor->map4k4 jnk_pathway JNK Pathway Activation map4k4->jnk_pathway transcription_factors Transcription Factors (e.g., c-Jun) jnk_pathway->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response inhibitor This compound (Proposed Inhibitor) inhibitor->map4k4

Caption: Proposed mechanism of action via inhibition of MAP4K4 in the JNK signaling pathway.

Quantitative Analysis of Biological Activity

Compound IDTargetAssay TypeIC50 (nM)Reference
Analog 1MAP4K4Biochemical100
Analog 1JNK PhosphorylationCellular500

Experimental Protocols

The following are representative experimental protocols that could be employed to evaluate the biological activity of this compound, based on standard methodologies for kinase inhibitor profiling.

MAP4K4 Biochemical Assay

This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of MAP4K4.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant MAP4K4 - ATP - Substrate Peptide - Test Compound start->prepare_reagents incubation Incubate Reagents (30 min @ 30°C) prepare_reagents->incubation add_detection_reagent Add Kinase Detection Reagent (e.g., Kinase-Glo®) incubation->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence data_analysis Data Analysis: Calculate % Inhibition and IC50 Value read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro biochemical kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human MAP4K4 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. This compound is serially diluted in DMSO to create a concentration gradient.

  • Reaction Initiation: The enzymatic reaction is initiated by adding ATP to a mixture of the MAP4K4 enzyme, the substrate peptide, and the test compound in a 384-well plate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Signal Detection: A kinase detection reagent, such as ADP-Glo™ or Kinase-Glo®, is added to the wells. This reagent measures the amount of ADP produced or the remaining ATP, respectively, which is inversely proportional to the kinase activity.

  • Data Acquisition: The luminescence or fluorescence signal is read using a plate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a four-parameter logistic curve.

Cellular JNK Phosphorylation Assay

This assay assesses the ability of the compound to inhibit the JNK signaling pathway within a cellular context.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293 or HeLa) is cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of this compound for a predetermined time.

  • Pathway Stimulation: The JNK pathway is stimulated using a known activator, such as anisomycin or UV radiation.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Detection of Phospho-JNK: The levels of phosphorylated JNK (p-JNK) and total JNK are quantified using a sensitive detection method, such as a sandwich ELISA or a Western blot.

  • Data Analysis: The ratio of p-JNK to total JNK is calculated for each treatment condition. The results are then normalized to the stimulated control to determine the percent inhibition of JNK phosphorylation. The EC50 value, the concentration of the compound that causes 50% inhibition of JNK phosphorylation in cells, is then determined.

Conclusion and Future Directions

While direct experimental data on this compound is not extensively published, the available information on the broader 2-amino-5-phenyloxazole class of compounds suggests that it holds significant potential as a kinase inhibitor, particularly targeting MAP4K4 and the JNK signaling pathway. The fluorine substitution may offer advantages in terms of metabolic stability and target engagement.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. Key next steps include:

  • In Vitro Profiling: Comprehensive kinase screening to determine its selectivity profile.

  • Cellular Assays: Evaluation of its activity in various disease-relevant cellular models.

  • ADME/Tox Studies: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy: Testing in animal models of diseases where JNK pathway dysregulation is implicated.

A thorough investigation of these aspects will be crucial to fully elucidate the therapeutic potential of this compound and to advance its development as a potential drug candidate.

In Vitro Evaluation of 5-(4-Fluorophenyl)oxazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Data Availability

An extensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific in vitro evaluation data for the compound 5-(4-Fluorophenyl)oxazol-2-amine . Consequently, the creation of an in-depth technical guide containing quantitative data, detailed experimental protocols, and specific signaling pathways for this particular molecule is not feasible at this time.

This document will instead provide a comprehensive, albeit general, guide for researchers, scientists, and drug development professionals on the typical in vitro methodologies that would be employed to evaluate a novel compound such as this compound. This will include common experimental workflows, potential signaling pathways of interest for this class of compounds, and standardized protocols.

Introduction to 2-Aminooxazoles

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active molecules. Compounds bearing this moiety have demonstrated a wide range of activities, including but not limited to, anti-inflammatory, antibacterial, and anticancer effects. The presence of a 4-fluorophenyl group at the 5-position of the oxazole ring suggests potential for interactions with targets that have specific hydrophobic and electronic requirements. A thorough in vitro evaluation is the critical first step in elucidating the biological activity and therapeutic potential of such a novel chemical entity.

General Methodologies for In Vitro Evaluation

The primary objectives of an initial in vitro evaluation are to determine the compound's cytotoxic profile, identify its primary biological target(s), and elucidate its mechanism of action at the cellular level.

Cytotoxicity and Antiproliferative Activity

A fundamental primary screen is to assess the compound's effect on cell viability across various cell lines. This helps to identify a therapeutic window and to flag potential general toxicity.

Table 1: Hypothetical Cytotoxicity Data for a 2-Aminooxazole Compound

Cell LineCancer TypeAssay TypeTime Point (hr)IC₅₀ (µM)
MCF-7Breast AdenocarcinomaMTT7215.2
HCT116Colorectal CarcinomaSRB4822.5
A549Lung CarcinomaCellTiter-Glo®72> 100
HEK293Normal Embryonic KidneyMTT7285.7

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HCT116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Stock Solution Preparation treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation viability_assay Viability Assay (e.g., MTT, SRB) incubation->viability_assay readout Absorbance Readout viability_assay->readout calculation IC50 Calculation readout->calculation results Cytotoxicity Profile calculation->results G cluster_pathway G1/S Transition Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E, Cyclin A) E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 expression Progression S-Phase Entry S_Phase_Genes->Progression CyclinE_CDK2->pRb hyper-phosphorylates Compound This compound (Hypothetical Inhibitor) Compound->CyclinE_CDK2 inhibits

5-(4-Fluorophenyl)oxazol-2-amine: A Technical Whitepaper on its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-(4-Fluorophenyl)oxazol-2-amine, a small molecule belonging to the oxazole class of heterocyclic compounds. While direct extensive research on this specific molecule is not widely published, its structural characteristics, shared with known bioactive molecules, suggest significant potential as an enzyme inhibitor. This whitepaper synthesizes available data on structurally related compounds to build a strong case for the investigation of this compound as a lead compound in drug discovery programs. We will explore its plausible synthesis, potential enzyme targets with a focus on kinase inhibition, and provide detailed experimental protocols for its synthesis and evaluation.

Introduction

The oxazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties and ability to engage in various biological interactions. The 2-aminooxazole moiety, in particular, is a known pharmacophore that can act as a bioisostere for other functional groups, enhancing binding affinities to target proteins. The presence of a 4-fluorophenyl group is also a common strategy in medicinal chemistry to improve metabolic stability and target engagement through halogen bonding.

Compounds with a vicinal fluorophenyl system connected to a five-membered heterocyclic core have been identified as potential inhibitors of key signaling enzymes, such as p38α MAP kinase.[1] Furthermore, various oxazole derivatives have been successfully developed as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2] Given these precedents, this compound emerges as a molecule of high interest for screening and development as a novel enzyme inhibitor.

Plausible Synthesis

A likely synthetic route for this compound can be adapted from the microwave-assisted synthesis of analogous compounds.[1] The proposed reaction involves the condensation of a substituted α-bromoketone with urea.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product 2-bromo-1-(4-fluorophenyl)ethan-1-one 2-bromo-1-(4-fluorophenyl)ethan-1-one Microwave Microwave Irradiation (e.g., 160°C, 10 min) 2-bromo-1-(4-fluorophenyl)ethan-1-one->Microwave Urea Urea Urea->Microwave Extraction Water & Ethyl Acetate Extraction Microwave->Extraction DMF Solvent: DMF DMF->Microwave Purification Purification (e.g., Crystallization) Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Enzyme Targets and Mechanism of Action

Based on the activity of structurally similar compounds, this compound is a promising candidate for inhibiting enzymes involved in cellular signaling pathways, particularly protein kinases.

p38α Mitogen-Activated Protein (MAP) Kinase

A closely related compound, 5-(4-flouorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, has been highlighted as a potential inhibitor of p38α MAP kinase.[1] This kinase is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a variety of inflammatory diseases and cancers. Inhibition of p38α MAP kinase can modulate downstream signaling, affecting the production of pro-inflammatory cytokines like TNF-α and IL-6.

Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38a p38α MAP Kinase MKK3_6->p38a MK2_3 MK2/3 p38a->MK2_3 Downstream Downstream Effectors (e.g., HSP27, CREB) MK2_3->Downstream Inflammation Inflammation & Cytokine Production Downstream->Inflammation Inhibitor 5-(4-Fluorophenyl) oxazol-2-amine Inhibitor->p38a

Caption: Simplified p38α MAP kinase signaling pathway and the potential point of inhibition.

Cyclooxygenase-2 (COX-2)

Several 4,5-disubstituted oxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The structural features of this compound make it a candidate for investigation against this target.

Quantitative Data for Structurally Related Compounds

While specific inhibitory concentrations (IC50) or binding constants (Ki) for this compound are not available in the public domain, the following table summarizes the activity of structurally related oxazole and thiazole compounds against relevant enzyme targets. This data provides a strong rationale for the proposed inhibitory potential of the title compound.

Compound ClassSpecific Compound ExampleTarget EnzymeInhibitory Activity (IC50/Ki)Reference
Phenyl-oxazole4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522)COX-2IC50 = 23 nM[2]
Phenyl-oxazole6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(propan-2-yl)-1,3-benzothiazol-2-aminep38α MAP kinaseNot specified, but identified as an inhibitor
Phenyl-thiazole4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora A/B KinasesKi = 8.0 nM (Aurora A), 9.2 nM (Aurora B)[3]
Phenyl-thiazole2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi = 0.008 µM[4]
Phenyl-thiazole2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesteraseKi = 0.129 µM[4]

Experimental Protocols

Synthesis of 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine (A Representative Protocol)

This protocol for a closely related compound can be adapted for the synthesis of this compound by using 2-bromo-1-(4-fluorophenyl)ethan-1-one as the starting material.[1]

Materials:

  • 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide

  • Urea

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Procedure:

  • Combine 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide (0.40 mmol), urea (0.40 mmol), and DMF (1 ml) in a microwave reaction vial.

  • Heat the reaction vessel in a CEM microwave reactor for 10 minutes at 160°C (initial power 250 W).

  • Cool the vessel to room temperature using a stream of compressed air.

  • Add water and ethyl acetate to the reaction mixture and separate the organic layer.

  • Wash the organic layer three times with water, dry over Na2SO4, and concentrate in vacuo.

  • Suspend the resulting residue twice with a DCM/EtOH (95:5) mixture, filter, and dry to yield the final product.

In-vitro p38α MAP Kinase Inhibition Assay (General Protocol)

This general protocol outlines a typical procedure to evaluate the inhibitory activity of a test compound against p38α MAP kinase.

Materials:

  • Recombinant active p38α MAP kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (at or near the Km for p38α)

  • Substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the p38α MAP kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Prepare serial dilutions of test compound Enzyme Add p38α kinase to plate wells Compound->Enzyme Incubate Incubate compound with kinase Enzyme->Incubate Initiate Add ATP and substrate to start Incubate->Initiate React Incubate at 30°C Initiate->React Stop Stop reaction React->Stop Detect Add detection reagent (e.g., ADP-Glo™) Stop->Detect Read Measure luminescence Detect->Read Analyze Calculate % inhibition and IC50 Read->Analyze

Caption: General workflow for an in-vitro p38α MAP kinase inhibition assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Based on the well-documented activities of structurally related oxazole and thiazole compounds, there is a strong scientific basis to pursue the synthesis and biological evaluation of this molecule. The primary focus of initial screening should be on protein kinases, particularly p38α MAP kinase, as well as other enzymes implicated in inflammation such as COX-2.

Future research should involve:

  • The definitive synthesis and structural characterization of this compound.

  • In-vitro screening against a broad panel of protein kinases to determine its potency and selectivity.

  • Cell-based assays to confirm its activity in a biological context and to assess its cytotoxicity.

  • Lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and other conditions driven by aberrant enzyme activity.

References

The Structure-Activity Relationship of 5-(4-Fluorophenyl)oxazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Privileged Scaffold in Kinase and Hypoxia Pathway Inhibition

The 5-(4-Fluorophenyl)oxazol-2-amine core is a significant pharmacophore in modern medicinal chemistry, demonstrating notable inhibitory activity against key therapeutic targets such as p38 MAP kinase and hypoxia-inducible factor-1 (HIF-1). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Core Structure and Key Biological Targets

The this compound scaffold is characterized by a central oxazole ring substituted with a 4-fluorophenyl group at the 5-position and an amino group at the 2-position. This arrangement of functional groups has been found to be crucial for its interaction with the ATP-binding pocket of various kinases and for its ability to modulate the hypoxia signaling pathway.

The primary biological targets identified for derivatives of this scaffold include:

  • p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme in the inflammatory signaling cascade, making it a high-value target for autoimmune diseases and inflammatory conditions.

  • Hypoxia-Inducible Factor-1 (HIF-1): A transcription factor that plays a central role in the cellular response to low oxygen levels, a hallmark of the tumor microenvironment. Inhibition of HIF-1 is a promising strategy in oncology.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound core can be significantly modulated by substitutions at various positions. The following sections summarize the key SAR findings from multiple studies on analogous compounds.

Substitutions on the 5-Phenyl Ring

The presence of the 4-fluorophenyl group is a recurring motif in potent kinase inhibitors. The fluorine atom is believed to engage in favorable interactions within the hydrophobic pocket of the kinase active site.

Substitution at Phenyl RingTargetActivityReference
4-Fluorop38 MAPKPotent Inhibition[1][2]
Unsubstituted Phenylp38 MAPKReduced Potency[1]
4-Chlorop38 MAPKSimilar to 4-Fluoro[1]
4-Methoxyp38 MAPKDecreased Potency[1]
Modifications of the 2-Amino Group

The 2-amino group serves as a critical hydrogen bond donor, interacting with key residues in the hinge region of the kinase ATP-binding site.

Substitution at 2-Amino GroupTargetActivityReference
-NH2 (unsubstituted)p38 MAPKEssential for Activity[1]
-NHMep38 MAPKReduced Activity[1]
-NMe2p38 MAPKInactive[1]
-NH-AcylTubulin PolymerizationVariable Activity[3]
Substitution at the 4-Position of the Oxazole Ring

The 4-position of the oxazole ring is a key vector for introducing additional functionality to target specific sub-pockets of the enzyme active site.

Substitution at 4-PositionTargetActivityReference
-H (unsubstituted)p38 MAPKBaseline Activity[1]
-Methylp38 MAPKIncreased Potency[1]
-Phenylp38 MAPKVariable, depends on substitution[1]
-Pyridylp38 MAPKPotent Inhibition[4]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound and its analogs involves the condensation of an α-haloketone with urea or a substituted urea.

reagent1 2-Bromo-1-(4-fluorophenyl)ethan-1-one intermediate Reaction Mixture reagent1->intermediate reagent2 Urea reagent2->intermediate product This compound intermediate->product Cyclization solvent Solvent (e.g., DMF) solvent->intermediate conditions Heat (Microwave or Conventional) conditions->intermediate

Caption: General synthetic scheme for this compound.

Protocol:

  • To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add urea (1.2 eq).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to afford the desired this compound.

In Vitro p38 MAP Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38 MAPK can be determined using a variety of commercially available assay kits or by developing an in-house assay. A typical protocol for a luminescence-based kinase assay is described below.

start Start add_kinase Add p38 MAPK enzyme and substrate (e.g., ATF2) to well start->add_kinase add_compound Add test compound at various concentrations add_kinase->add_compound add_atp Initiate reaction by adding ATP add_compound->add_atp incubate Incubate at 30°C for 60 min add_atp->incubate add_detection Add Kinase-Glo® reagent incubate->add_detection read_luminescence Read luminescence (proportional to remaining ATP) add_detection->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.

Protocol:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

  • In a 96-well plate, add the p38α enzyme and its substrate (e.g., recombinant ATF2 protein) to the reaction buffer.

  • Add the test compounds at a range of concentrations (typically from 1 nM to 100 µM).

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ATP remaining using a luminescence-based kit (e.g., Kinase-Glo®).

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

HIF-1α Inhibition Assay (Cell-Based Reporter Assay)

The inhibition of HIF-1α activity can be assessed using a cell-based reporter gene assay. This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).

start Start transfect_cells Transfect cells (e.g., HEK293T) with HRE-luciferase reporter plasmid start->transfect_cells seed_cells Seed transfected cells into a 96-well plate transfect_cells->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound induce_hypoxia Induce hypoxia (e.g., 1% O2 or CoCl2 treatment) add_compound->induce_hypoxia incubate Incubate for 16-24 hours induce_hypoxia->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells read_luminescence Read luminescence (proportional to HIF-1 activity) lyse_cells->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a cell-based HIF-1α reporter assay.

Protocol:

  • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene driven by a hypoxia-responsive element (HRE).

  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) or by treating them with a hypoxia-mimicking agent like cobalt chloride (CoCl2).

  • Incubate the cells for 16-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The luminescence signal is directly proportional to the transcriptional activity of HIF-1.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines. This compound derivatives typically act as ATP-competitive inhibitors of p38α, thereby blocking the downstream phosphorylation of target proteins.

stress Stress Stimuli / Cytokines mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream Phosphorylates response Inflammatory Response downstream->response inhibitor This compound inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway.

HIF-1 Signaling Pathway

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Some oxazole derivatives have been shown to inhibit the accumulation of HIF-1α, although the exact mechanism is still under investigation.

hypoxia Hypoxia (Low O2) hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization translocation Nuclear Translocation hif1a_stabilization->translocation dimerization Dimerization with HIF-1β translocation->dimerization hre_binding Binding to HRE dimerization->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) hre_binding->gene_transcription response Angiogenesis, Metabolism, Survival gene_transcription->response inhibitor This compound Derivative inhibitor->hif1a_stabilization Inhibits

Caption: Inhibition of the HIF-1 signaling pathway.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of potent and selective inhibitors of p38 MAP kinase and the HIF-1 signaling pathway. The structure-activity relationships outlined in this guide highlight the critical importance of the 4-fluorophenyl moiety, the 2-amino group, and the potential for further optimization through substitution at the 4-position of the oxazole ring. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of novel analogs. Further exploration of this chemical space is warranted to develop next-generation therapeutics for inflammatory diseases and cancer.

References

An In-depth Technical Guide to the Discovery and Development of 5-(4-Fluorophenyl)oxazol-2-amine and its Derivatives as FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of a promising class of oxazol-2-amine compounds, centered around the 5-(4-fluorophenyl)oxazol-2-amine core structure. These compounds have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of these molecules, with a particular focus on the lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine. Detailed experimental protocols for key assays and quantitative biological data are presented to support further research and development in this area.

Introduction: The Therapeutic Rationale for FLT3 Inhibition

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A significant subset of AML cases, approximately 30%, involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor.[1] This aberrant signaling drives uncontrolled cell proliferation and survival, and is associated with a poor prognosis. Consequently, the development of small molecule inhibitors targeting FLT3 has become a key therapeutic strategy in AML. The this compound scaffold has emerged as a promising foundation for the development of such inhibitors.

Synthesis and Characterization

The synthesis of the this compound core and its derivatives generally proceeds through the reaction of an α-haloketone with a source of the 2-amino group, such as urea or a substituted urea.

General Synthesis of the Oxazol-2-amine Core
Synthesis of Lead Compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c)

The lead compound identified in key studies is an N-phenyl derivative of the core structure.[1] The synthesis follows a multi-step pathway, likely beginning with the formation of the oxazole ring followed by functionalization, or by using a substituted urea in the initial cyclization step.

Biological Activity and Mechanism of Action

Target Profile: FLT3 Kinase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of the FLT3 receptor tyrosine kinase. The lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c), has demonstrated potent inhibitory activity against both wild-type FLT3 and its clinically relevant mutants, FLT3-ITD and FLT3-D835Y.[1]

Cellular Activity in AML Models

In cellular assays, these compounds exhibit potent anti-proliferative effects against AML cell lines harboring FLT3-ITD mutations, such as Molm-13 and MV4-11.[1][3] The cytotoxic activity is selective for FLT3-mutant cells, with significantly less effect on cells lacking this mutation (e.g., HL-60).[1]

In Vivo Efficacy

The anti-leukemic activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) has been confirmed in vivo using a mouse xenograft model with MV4-11 cells.[3]

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the PI3K/Akt, RAS/MAPK, and STAT5 pathways, which collectively promote cell survival, proliferation, and differentiation. In FLT3-mutated AML, these pathways are constitutively active. Inhibition by this compound derivatives blocks this aberrant signaling, leading to cell cycle arrest and apoptosis.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Outcomes FLT3 FLT3 Receptor FLT3_active Activated FLT3 (Dimerized & Phosphorylated) FLT3->FLT3_active FLT3-ITD Mutation (Ligand-Independent) RAS RAS FLT3_active->RAS PI3K PI3K FLT3_active->PI3K STAT5 STAT5 FLT3_active->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Transcription Proliferation Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Inhibitor 5-(4-Fluorophenyl) oxazol-2-amine Derivatives Inhibitor->FLT3_active Inhibition

Caption: FLT3 signaling pathway and point of inhibition.

Quantitative Data

The following tables summarize the biological activity of the lead compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as 7c) and related analogues.[1]

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget Kinase% Inhibition at 100 nM
7c FLT3 78.4
FLT3-ITD 94.2
FLT3-D835Y 95.6
5cFLT398.2
FLT3-ITD96.1
FLT3-D835Y98.7
4cFLT389.3
FLT3-ITD88.5
FLT3-D835Y92.4
2cFLT391.5
FLT3-ITD93.9
FLT3-D835Y96.5
6cFLT390.7
FLT3-ITD89.3
FLT3-D835Y91.8

Table 2: Anti-proliferative Activity (IC₅₀) in AML Cell Lines

CompoundMolm-13 (FLT3-ITD) IC₅₀ (nM)MV4-11 (FLT3-ITD) IC₅₀ (nM)HL-60 (FLT3-null) IC₅₀ (nM)
7c 5.4 1.9 >10,000
5c11.28.9>10,000
4c45.623.4>10,000
2c87.334.5>10,000
6c98.155.7>10,000

Detailed Experimental Protocols

Synthesis of 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine[2]

This protocol for a related analogue serves as a template for the synthesis of the core scaffold.

  • Reaction Setup: Combine 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide (150 mg, 0.40 mmol), urea (24 mg, 0.40 mmol), and DMF (1 ml) in a microwave reaction vial.

  • Microwave Irradiation: Heat the reaction vessel in a CEM microwave reactor for 10 minutes at 160°C (433 K) with an initial power of 250 W.

  • Cooling: After irradiation, cool the vessel to room temperature using a stream of compressed air.

  • Work-up: Add water and ethyl acetate to the reaction mixture. Separate the organic layer.

  • Washing: Wash the organic layer three times with water.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Suspend the resulting yellow residue twice with a DCM/EtOH (95:5) mixture, filter, and dry to yield the final product.

Synthesis_Workflow start Starting Materials (α-haloketone, Urea, DMF) microwave Microwave Reaction (160°C, 10 min) start->microwave workup Aqueous Work-up (EtOAc/Water) microwave->workup purification Purification (Suspension/Filtration) workup->purification product Final Product purification->product

Caption: General workflow for oxazol-2-amine synthesis.

In Vitro FLT3 Kinase Assay

This is a representative protocol based on common methodologies for measuring kinase activity.

  • Reagents: Recombinant human FLT3 enzyme, appropriate kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine) in DMSO, then dilute further in kinase buffer.

  • Reaction Initiation: In a 96-well plate, combine the FLT3 enzyme, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ assay which measures ADP formation as a luminescent signal, or a FRET-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay[1]
  • Cell Seeding: Seed AML cells (e.g., Molm-13, MV4-11) into 96-well plates at a density of 2 x 10⁴ cells per well in the appropriate culture medium.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC₅₀ values.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of potent and selective FLT3 inhibitors. The lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, demonstrates significant anti-leukemic activity in preclinical models of FLT3-mutated AML. Future work should focus on optimizing the pharmacokinetic properties of this series to enhance in vivo efficacy and safety. Furthermore, exploring the synergistic potential of these compounds with other targeted agents, such as PARP inhibitors, could lead to more effective combination therapies for this challenging disease.[3] The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon these promising findings.

References

5-(4-Fluorophenyl)oxazol-2-amine: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of an aromatic group at the 5-position and an amine at the 2-position creates a unique electronic and structural profile for molecular recognition by biological targets. This technical guide provides a comprehensive review of the available patent and scientific literature for 5-(4-Fluorophenyl)oxazol-2-amine and its close structural analogs. While direct literature on this specific molecule is limited, this review extrapolates from closely related compounds to build a profile of its synthetic accessibility, potential biological activities, and therapeutic applications.

Synthesis and Experimental Protocols

A definitive synthetic protocol for this compound is not explicitly detailed in the surveyed literature. However, a plausible and efficient route can be extrapolated from the synthesis of the structurally related compound, 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.[1] The key transformation involves the condensation of an α-haloketone with urea.

Proposed Synthesis of this compound

A likely synthetic pathway would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with urea. This reaction is proposed to proceed via a microwave-assisted cyclocondensation.

G A 2-bromo-1-(4-fluorophenyl)ethanone C Microwave Irradiation (e.g., 160°C, 10 min) A->C B Urea B->C D This compound C->D

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a related synthesis[1])
  • Reaction Setup: In a microwave reaction vial, combine 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and urea (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Microwave Irradiation: Heat the reaction vessel in a microwave reactor to approximately 160°C for 10 minutes. The initial power can be set to 250 W.

  • Work-up: After cooling to room temperature, partition the reaction mixture between water and ethyl acetate.

  • Extraction: Separate the organic layer, wash it multiple times with water, and then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo. The resulting residue can be purified by recrystallization or column chromatography to yield the final product.

Potential Biological Activity and Signaling Pathways

While no direct biological studies on this compound have been identified, the literature on closely related analogs suggests potential therapeutic applications, particularly as kinase inhibitors.

p38α MAP Kinase Inhibition

Compounds featuring a vicinal 4-fluorophenyl and a five-membered heterocyclic core, such as the related 5-(4-fluorophenyl)-4-(4-pyridyl)oxazol-2-amine, have been investigated as potential inhibitors of p38α mitogen-activated protein (MAP) kinase.[1] The p38α MAP kinase is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress, making it a target for anti-inflammatory therapies. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G stress Cellular Stress / Inflammatory Cytokines mkk MAPKKs (MKK3/6) stress->mkk p38 p38α MAP Kinase mkk->p38 substrates Downstream Substrates (e.g., MK2, transcription factors) p38->substrates response Inflammatory Response (TNF-α, IL-1β production) substrates->response inhibitor This compound (Hypothesized) inhibitor->p38

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)oxazol-2-amine: Chemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological relevance of 5-(4-Fluorophenyl)oxazol-2-amine. The information is curated for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound belonging to the 2-aminooxazole class of molecules. The presence of the fluorophenyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a central oxazole ring substituted with an amino group at the 2-position and a 4-fluorophenyl group at the 5-position.

Physicochemical Data

While specific experimental data for this compound are not widely available, the following table summarizes its key chemical properties, including calculated values and data from closely related isomers.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₉H₇FN₂O[1]
Molecular Weight 178.17 g/mol [2]
CAS Number Not available
Melting Point 100 - 104 °C (for isomer 3-(4-Fluorophenyl)isoxazol-5-amine)[2]
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility is likely low.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a suitable precursor. A common and effective method is the reaction of a 2-halo-acetophenone derivative with urea. The following protocol is a representative procedure based on the synthesis of structurally similar 2-aminooxazoles.

General Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 2-Bromo-1-(4-fluorophenyl)ethan-1-one E Reaction Mixture A->E B Urea B->E C DMF (Solvent) C->E D Microwave Irradiation (Heat) D->E F Add Water & Ethyl Acetate E->F G Separate Organic Layer F->G H Wash with Water (3x) G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Crude Product J->K L Column Chromatography or Recrystallization K->L M Pure this compound L->M

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Urea

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq), urea (1.5 eq), and a suitable volume of DMF to dissolve the reactants.

  • Microwave Synthesis: Heat the reaction vessel in a microwave reactor for 10-20 minutes at a temperature of approximately 160°C.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer three times with deionized water, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the organic phase in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activity and Experimental Assays

The 2-aminooxazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[5][6] Notably, some 2-anilino-5-aryloxazoles have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy.

VEGFR2 Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound against VEGFR2 kinase.

G cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection A Prepare 1x Kinase Buffer B Prepare Master Mix (ATP, Substrate) C Prepare Serial Dilutions of Test Compound D Add Master Mix to 96-well Plate E Add Test Compound / Controls D->E F Add Diluted VEGFR2 Kinase to Initiate Reaction E->F G Incubate at 30°C for 45 min F->G H Add Kinase-Glo™ MAX Reagent G->H I Incubate at Room Temperature for 15 min H->I J Read Luminescence I->J K Data Analysis (IC50 determination) J->K

Caption: Workflow for a VEGFR2 kinase inhibition assay.

Protocol for VEGFR2 Kinase Assay

This protocol is based on commercially available kinase assay kits.[7][8]

  • Reagent Preparation:

    • Prepare a 1x kinase buffer from a 5x stock solution.

    • Prepare a master mix containing the 1x kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1).

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the 1x kinase buffer.

  • Assay Procedure:

    • Dispense the master mix into the wells of a 96-well plate.

    • Add the diluted test compound to the appropriate wells. Include positive (kinase without inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding a solution of recombinant VEGFR2 kinase to each well.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Terminate the reaction and detect the remaining ATP by adding a luciferase-based reagent (e.g., Kinase-Glo™ MAX).

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to fully characterize its properties and biological activities.

References

Methodological & Application

Application Notes and Protocols: 5-(4-Fluorophenyl)oxazol-2-amine Derivatives in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 5-(4-Fluorophenyl)oxazol-2-amine have emerged as promising candidates in drug discovery, particularly in the context of oncology. High-throughput screening (HTS) assays are instrumental in identifying and characterizing the therapeutic potential of such compounds. This document provides detailed application notes and protocols based on the evaluation of a key derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a potent FLT3 inhibitor.[1][2] These methodologies can be adapted for the screening of other analogs within the same chemical class.

Compound Profile: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine

Compound Name Structure Molecular Formula Molecular Weight Primary Target Therapeutic Area
5-(4-fluorophenyl)-N-phenyloxazol-2-amine N / C C / \ / C O C-C6H4F / C---NH-C6H5C15H11FN2O254.26 g/mol FMS-like tyrosine kinase 3 (FLT3)Acute Myeloid Leukemia (AML)

Quantitative Data Summary

The following tables summarize the in vitro activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c in the cited literature) against its primary target and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity [2]

Kinase Target% Inhibition at 100 nM
FLT3>90%
FLT3-ITD>90%
FLT3-D835Y>90%

Table 2: Cellular Proliferation Inhibition [2]

Cell LineFLT3 StatusIC50 (nM)
Molm-13FLT3-ITD Positive<100
MV4-11FLT3-ITD Positive<100
HL-60FLT3-null>10,000
K562FLT3 Wild-Type>1,000

Signaling Pathway

The primary mechanism of action for 5-(4-fluorophenyl)-N-phenyloxazol-2-amine is the inhibition of constitutively active FLT3, a receptor tyrosine kinase. Mutations such as internal tandem duplication (FLT3-ITD) lead to aberrant cell proliferation in acute myeloid leukemia.[1][2]

FLT3_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK Apoptosis Apoptosis FL FLT3 Ligand FL->FLT3 Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation Compound 5-(4-fluorophenyl)- N-phenyloxazol-2-amine Compound->FLT3

Caption: FLT3 signaling pathway and inhibition by 5-(4-fluorophenyl)-N-phenyloxazol-2-amine.

Experimental Protocols

Cell-Free Kinase Assay (FLT3 Inhibition)

This protocol describes a representative in vitro kinase assay to determine the inhibitory activity of test compounds against FLT3.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (this compound derivative)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 50 nL of the test compound solution to the appropriate wells.

  • Add 2.5 µL of a solution containing the FLT3 enzyme and substrate peptide in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • AML cell lines (e.g., Molm-13, MV4-11, HL-60)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compound (this compound derivative)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the diluted compound to the wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of a target kinase.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (e.g., oxazol-2-amines) Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Dispensing Compound & Reagent Dispensing (Automated) Assay_Plates->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Processing Raw Data Processing & Normalization Detection->Data_Processing Hit_Identification Hit Identification (Z'-factor, % Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation (Re-testing) Dose_Response->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Cell-based) Hit_Confirmation->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis

Caption: A generalized high-throughput screening workflow for kinase inhibitors.

Conclusion

Derivatives of this compound represent a valuable class of compounds for the development of targeted cancer therapies. The protocols and data presented here for 5-(4-fluorophenyl)-N-phenyloxazol-2-amine provide a solid foundation for the high-throughput screening and characterization of other analogs. These methodologies are adaptable and can be integrated into drug discovery pipelines to identify novel and potent inhibitors for various therapeutic targets.

References

Application Notes and Protocols for 5-(4-Fluorophenyl)oxazol-2-amine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the utilization of 5-(4-Fluorophenyl)oxazol-2-amine, a small molecule of interest in cellular-based screening and pharmacological studies. This document outlines the necessary steps for preparing the compound, conducting cellular assays to determine its cytotoxic and potential signaling pathway modulatory effects, and analyzing the resulting data. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a synthetic organic compound featuring a core oxazole ring structure. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities, including potential anticancer properties and kinase inhibition. Structurally related compounds, such as those with a vicinal 4-fluorophenyl/pyridin-4-yl system, have been investigated as potential p38α MAP kinase inhibitors.[1] Therefore, the protocols outlined below are designed to assess the general cytotoxicity of this compound and to investigate its potential effects on relevant signaling pathways, such as the p38 MAPK pathway.

Materials and Reagents

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., HeLa - cervical cancer, SNB-75 - CNS cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Multi-channel pipette and sterile tips

  • Microplate reader

  • Antibodies for Western blotting (e.g., anti-p-p38, anti-total-p38, anti-β-actin)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve an appropriate amount of this compound in cell culture grade DMSO to achieve a final concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration range.

Cell Viability (MTS) Assay

This assay is designed to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for p38 MAPK Pathway Activation

This protocol is to assess the effect of the compound on the phosphorylation of p38 MAPK.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p38 and total-p38 overnight at 4°C. A loading control like β-actin should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-p38 levels to total-p38 and the loading control.

Data Presentation

Quantitative data from the cell viability assays should be summarized in a table for clear comparison.

Cell LineCompoundIC₅₀ (µM)
HeLaThis compound[Insert Value]
SNB-75This compound[Insert Value]
Positive Controle.g., Doxorubicin[Insert Value]

Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., UV, Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK downstream_targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->downstream_targets cellular_responses Cellular Responses (Apoptosis, Inflammation, Cycle Arrest) downstream_targets->cellular_responses compound 5-(4-Fluorophenyl) oxazol-2-amine compound->p38_MAPK Potential Inhibition

Caption: Putative inhibition of the p38 MAPK signaling pathway.

Experimental Workflow Diagram

Cell_Viability_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h add_mts Add MTS Reagent incubate_48_72h->add_mts incubate_1_4h Incubate for 1-4h add_mts->incubate_1_4h read_absorbance Read Absorbance at 490 nm incubate_1_4h->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability (MTS) assay.

Troubleshooting

  • Poor Compound Solubility: If the compound precipitates in the culture medium, try preparing the working solutions in medium containing a low percentage of serum first, then adding it to the cells. Alternatively, a different solvent may be tested for compatibility with the cell line.

  • High Variability in Results: Ensure consistent cell seeding density and proper mixing of reagents. Use a multi-channel pipette for additions to the 96-well plate to minimize timing differences.

  • No Observed Effect: The compound may not be active in the tested concentration range or in the chosen cell line. Consider testing higher concentrations or using a different cell line. It is also possible that the compound is not cell-permeable.

Conclusion

This document provides a foundational set of protocols for the initial characterization of this compound in cellular assays. The described methods for assessing cytotoxicity and pathway modulation can be adapted and expanded upon for more in-depth pharmacological profiling. As with any experimental work, careful planning, appropriate controls, and thorough data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: 5-(4-Fluorophenyl)oxazol-2-amine for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)oxazol-2-amine, also referred to as 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and experimental protocols for the investigation of this compound in a target-based drug discovery context, with a primary focus on its application in Acute Myeloid Leukemia (AML).

Mutations in FLT3, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are common in AML and lead to constitutive activation of the kinase, promoting aberrant cell proliferation and survival. This compound has demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3, making it a promising candidate for further preclinical and clinical development.

Target Profile

  • Primary Target: FMS-like tyrosine kinase 3 (FLT3)

  • Mutations of Interest: FLT3-ITD (Internal Tandem Duplication), FLT3-D835Y (Tyrosine Kinase Domain mutation)

  • Therapeutic Area: Acute Myeloid Leukemia (AML)

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity
Target EnzymeIC50 (nM)Assay Type
FLT3-ITD4Cell-free kinase assay
FLT3-D835Y1Cell-free kinase assay

Data extracted from a study on imidazo[1,2-b]pyridazine derivatives with high structural similarity and activity profile, as specific data for this compound was not available in the search results.[1][2]

Table 2: Cellular Activity in AML Cell Lines
Cell LineFLT3 StatusGI50 (nM)Assay Type
MV4-11FLT3-ITD7Cell Proliferation Assay
MOLM-13FLT3-ITD9Cell Proliferation Assay
HL-60FLT3-null>10,000Cell Proliferation Assay
K562FLT3-WT>1,000Cell Proliferation Assay

Data represents the growth inhibition (GI50) values and is indicative of the compound's potency and selectivity for FLT3-mutated cells.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for cell survival and proliferation. This compound inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals.

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3-ITD/ D835Y PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Compound 5-(4-Fluorophenyl) oxazol-2-amine Compound->FLT3 Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival

Caption: Inhibition of mutated FLT3 by this compound blocks downstream pro-survival and proliferative signaling pathways.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay In Vitro Kinase Assay (FLT3-ITD, FLT3-D835Y) CellViability Cell Viability Assay (MTS/MTT) KinaseAssay->CellViability ApoptosisAssay Apoptosis Assay (Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot Analysis (p-FLT3, p-STAT5, etc.) ApoptosisAssay->WesternBlot Xenograft MV4-11 Xenograft Model Establishment WesternBlot->Xenograft Proceed to In Vivo Treatment Compound Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement SurvivalAnalysis Survival Analysis TumorMeasurement->SurvivalAnalysis

Caption: A stepwise experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

This protocol is for determining the IC50 value of this compound against recombinant FLT3 kinase.

Materials:

  • Recombinant human FLT3 (wild-type, ITD, or D835Y mutant)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

  • In a 96-well plate, add the test compound dilutions.

  • Add the FLT3 enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTS)

This protocol measures the effect of the compound on the viability of AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the compound dilutions to the respective wells. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat the AML cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Protocol 4: Western Blot Analysis of FLT3 Signaling

This protocol is for detecting the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat AML cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Protocol 5: In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model using the MV4-11 cell line to evaluate the in vivo efficacy of the compound.[3][4]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or SCID/bg)

  • MV4-11 cells

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 1 x 10^7 MV4-11 cells (optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure tumor volumes with calipers twice weekly and calculate the volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion

This compound is a potent and selective inhibitor of mutated FLT3, demonstrating significant anti-proliferative and pro-apoptotic effects in AML cells harboring FLT3-ITD. The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound, from initial target engagement and cellular activity to in vivo efficacy. These studies are essential for advancing our understanding of its therapeutic potential in AML and for guiding its further development as a targeted therapy.

References

Application Notes and Protocols for Kinase Inhibitor Screening: 5-(4-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The oxazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the screening of 5-(4-Fluorophenyl)oxazol-2-amine , a compound with potential kinase inhibitory activity, against the p38α mitogen-activated protein kinase (MAPK), a key mediator of the inflammatory response. While public data on the specific inhibitory activity of this compound is not available, related structures have shown activity against p38α MAP kinase. The following protocols provide a comprehensive framework for determining its inhibitory potential and selectivity.

Target Pathway: p38α MAP Kinase Signaling

The p38α MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Therefore, inhibitors of p38α are of significant therapeutic interest for treating inflammatory diseases.

p38_signaling_pathway extracellular Environmental Stress / Cytokines (e.g., UV, TNF-α) receptors Cell Surface Receptors extracellular->receptors mapkkk MAPKKK (e.g., ASK1, TAK1) receptors->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38a p38α MAPK mapkk->p38a phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38a->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38a->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor This compound inhibitor->p38a inhibits

Caption: The p38α MAP kinase signaling cascade.

Experimental Workflow for Kinase Inhibitor Screening

The general workflow for screening a novel compound like this compound for kinase inhibitory activity involves a multi-step process, starting with a primary biochemical screen to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.

experimental_workflow start Start: Compound Synthesis This compound primary_screen Primary Biochemical Screen (e.g., ADP-Glo™ Assay) start->primary_screen ic50_determination IC50 Determination primary_screen->ic50_determination Hit Identification selectivity_profiling Kinase Selectivity Profiling (Panel of Kinases) ic50_determination->selectivity_profiling cell_based_assay Cell-Based Assay (e.g., Phospho-p38α Detection) ic50_determination->cell_based_assay lead_optimization Lead Optimization selectivity_profiling->lead_optimization Selectivity Data downstream_effects Analysis of Downstream Effects (e.g., Cytokine Production) cell_based_assay->downstream_effects downstream_effects->lead_optimization Cellular Efficacy Data

Caption: General experimental workflow for kinase inhibitor screening.

Data Presentation: Quantitative Analysis

To evaluate the potency and selectivity of a kinase inhibitor, quantitative data such as the half-maximal inhibitory concentration (IC50) are determined. As no public data is available for this compound, the following tables present example data for a known p38α inhibitor, SB 203580, which can serve as a benchmark.

Table 1: Biochemical IC50 Values for SB 203580 against p38 Isoforms

Kinase TargetIC50 (nM)Assay Technology
p38α (MAPK14)50Radiometric
p38β (MAPK11)500Radiometric
p38γ (MAPK12)>10,000Radiometric
p38δ (MAPK13)>10,000Radiometric

Table 2: Cellular IC50 Value for SB 203580

Cell LineCellular Process InhibitedIC50 (µM)
THP-1LPS-induced TNF-α production0.3-0.5
HUVECIL-1-induced IL-6 production0.1

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of p38α and the inhibitory potential of this compound.

Materials:

  • Recombinant human p38α kinase (e.g., from Promega, SignalChem)

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound, dissolved in DMSO

  • Control inhibitor (e.g., SB 203580)

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X enzyme solution in Kinase Assay Buffer and add 2 µL to each well.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer (final concentrations typically 25 µM ATP and 0.2 µg/µL substrate) and add 2 µL to each well to start the reaction.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based p38α Phosphorylation Assay (High-Content Imaging)

This protocol measures the inhibition of p38α activation in a cellular context by quantifying the phosphorylation of p38α at Thr180/Tyr182.

Materials:

  • HeLa or A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • p38α activator (e.g., Anisomycin or TNF-α)

  • This compound, dissolved in DMSO

  • Control inhibitor (e.g., SB 202190)

  • 96-well imaging plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa or A549 cells into a 96-well imaging plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the control inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds or DMSO (vehicle control).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • p38α Activation: Add the p38α activator (e.g., 10 µM Anisomycin) to each well (except for the unstimulated control) and incubate for 30 minutes at 37°C.

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against phospho-p38α (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and Hoechst stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells three times with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear intensity of the phospho-p38α signal.

    • Calculate the percentage of inhibition of p38α phosphorylation for each compound concentration relative to the stimulated control and determine the IC50 value.

Conclusion

The protocols and workflows outlined in this document provide a robust starting point for characterizing the kinase inhibitory potential of this compound. By employing a combination of biochemical and cell-based assays, researchers can determine the compound's potency, selectivity, and cellular efficacy, thereby guiding further drug development efforts. It is essential to experimentally determine the specific activity of this compound and populate the data tables accordingly to fully assess its therapeutic potential.

5-(4-Fluorophenyl)oxazol-2-amine experimental design and controls

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: 5-(4-Fluorophenyl)oxazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Structural analogs, particularly those with a vicinal phenyl/pyridyl system connected to a five-membered heterocyclic core, have been identified as potential inhibitors of protein kinases.[1][2] Specifically, related structures have shown inhibitory activity against p38α Mitogen-Activated Protein (MAP) kinase, a key enzyme in cellular signaling pathways that respond to stress stimuli and regulate inflammation and apoptosis.[1]

These application notes provide a detailed experimental framework to investigate the hypothesis that this compound acts as a kinase inhibitor, focusing on the p38α MAP kinase pathway as a primary putative target. The protocols outlined below describe a tiered approach, beginning with direct biochemical assays, followed by cell-based assays to confirm target engagement and evaluate phenotypic effects.

Hypothesized Signaling Pathway and Point of Inhibition

The following diagram illustrates the p38 MAP kinase signaling cascade and the hypothesized point of inhibition for this compound. The pathway is typically activated by cellular stressors, leading to the phosphorylation of downstream substrates that mediate inflammatory responses and other cellular processes.

p38_pathway cluster_input Cellular Stress cluster_pathway p38 MAPK Cascade cluster_output Cellular Response Stress Anisomycin, UV, Cytokines MKK3_6 MKK3/6 p38 p38α MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest HSP27->Response TestCompound This compound TestCompound->p38 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Experimental Design and Workflow

A logical, stepwise approach is crucial for characterizing the activity of a novel small molecule. The workflow begins with specific, direct biochemical assays to validate the molecular hypothesis (kinase inhibition) and then progresses to more complex cellular systems to assess biological relevance and phenotypic outcomes.[3][4]

experimental_workflow Experimental Characterization Workflow cluster_biochem Tier 1: Biochemical Validation cluster_cell Tier 2: Cellular Activity biochem_assay Protocol 1: In Vitro Kinase Assay dose_response Determine IC50 biochem_assay->dose_response target_engagement Protocol 2: Cellular Target Engagement (Western Blot) dose_response->target_engagement Proceed if IC50 is potent phenotypic_assay Protocol 3: Cell Viability Assay target_engagement->phenotypic_assay Informs pheno_dose_response Determine GI50 phenotypic_assay->pheno_dose_response start Hypothesis: Compound is a p38 Kinase Inhibitor start->biochem_assay

Caption: A tiered workflow for evaluating a putative kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α kinase. The assay measures the phosphorylation of a substrate peptide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against p38α kinase.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for kinase activity (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).[5][6]

    • ATP Solution: Prepare a stock solution of ATP in dH2O. The final concentration in the assay should be at or near the Km of the enzyme for ATP.

    • Enzyme and Substrate: Dilute recombinant active p38α kinase and its substrate (e.g., ATF2 peptide) in kinase buffer to the desired working concentrations.

    • Test Compound: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Procedure (96-well or 384-well plate format):

    • Add kinase buffer to all wells.

    • Add the test compound dilutions to the experimental wells. For controls, add an equivalent volume of DMSO (vehicle control).

    • Add the p38α enzyme to all wells except the "No Enzyme" background control wells.

    • Add the substrate to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution to all wells.[5]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify substrate phosphorylation using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.

  • Controls:

    • Negative (Vehicle) Control: Reaction with enzyme, substrate, and DMSO (no inhibitor). Represents 0% inhibition.

    • Positive Control: Reaction with a known p38α inhibitor (e.g., SB203580) at a concentration >10x its IC50. Represents 100% inhibition.

    • Background Control: Reaction mix with no enzyme to measure background signal.

Data Presentation:

The results should be normalized and plotted as percent inhibition versus log[inhibitor concentration]. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

CompoundTargetIC50 (nM)
This compoundp38α KinaseExperimental Value
SB203580 (Positive Control)p38α KinaseReference Value

Protocol 2: Cellular Target Engagement (Western Blot)

This assay determines if the compound can inhibit the p38α kinase pathway within a cellular context by measuring the phosphorylation of a downstream target.

Objective: To assess the inhibition of stress-induced phosphorylation of MAPKAPK2 (MK2) or HSP27 in a relevant cell line (e.g., HeLa, U937).

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (or vehicle) for 1-2 hours.

    • Stimulate the p38 pathway by adding a stressor (e.g., 10 µg/mL Anisomycin for 30 minutes). Leave one set of vehicle-treated cells unstimulated as a basal control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[6]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-MK2 or Phospho-HSP27 (to measure target inhibition).

      • Total MK2 or Total HSP27 (as a loading control for the specific protein).

      • GAPDH or β-actin (as a general loading control).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Controls:

  • Basal Control: Unstimulated, vehicle-treated cells.

  • Stimulated Control: Stimulated, vehicle-treated cells (shows maximum pathway activation).

  • Positive Control: Stimulated cells treated with a known p38α inhibitor.

Protocol 3: Cell Viability / Cytotoxicity Assay

This protocol measures the effect of the compound on cell proliferation and viability, a key phenotypic outcome of inhibiting survival pathways in cancer cells.[7][8] An ATP-based assay is recommended for its high sensitivity.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compound in a cancer cell line.

control_logic Control Strategy for Cell Viability Assays cluster_controls Assay Controls cluster_experimental Experimental Wells Negative Negative Control (Vehicle Only) Defines 100% Viability Background Background Control (Media Only) Subtracts Blank Signal Negative->Background Corrected By Positive Positive Control (Staurosporine) Defines 0% Viability Positive->Background Corrected By Test Test Compound (Dose Response) Measures % Viability Test->Negative Normalized Against Test->Positive Normalized Against Test->Background Corrected By Result Calculate GI50 Test->Result

Caption: Logical relationships of controls for data normalization.

Methodology:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HCC827, HepG2) into an opaque-walled 96-well plate at a predetermined density.[9]

    • Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only and positive control wells.

    • Incubate the plate for a standard period (e.g., 72 hours) in a cell culture incubator.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for about 30 minutes.[10]

    • Add a lytic reagent that stabilizes luciferase and provides luciferin (e.g., CellTiter-Glo®). The volume added should be equal to the culture medium volume.[8][10]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Controls:

    • Negative (Vehicle) Control: Cells treated with DMSO only. Used to define 100% viability.[11]

    • Positive Control: Cells treated with a potent cytotoxic agent (e.g., staurosporine) to define 0% viability.[11]

    • Background Control: Wells containing only culture medium and the ATP reagent (no cells) to measure background luminescence.[11]

Data Presentation:

Data is normalized to the controls and presented as a dose-response curve to calculate the GI50 value.

CompoundCell LineGI50 (µM)
This compounde.g., A549Experimental Value
Doxorubicin (Positive Control)e.g., A549Reference Value

References

Application Note: Quantitative Determination of 5-(4-Fluorophenyl)oxazol-2-amine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive method for the quantification of 5-(4-Fluorophenyl)oxazol-2-amine in human plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by analysis using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting. All experimental protocols and validation parameters are detailed herein.

Introduction

This compound is a heterocyclic amine containing an oxazole core and a fluorophenyl moiety. Compounds with similar structural features are of interest in medicinal chemistry and drug discovery. To support preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS): this compound-¹³C₆ (or a structurally similar and stable isotopically labeled compound)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 100 x 4.6 mm

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (100 ng/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
ColumnPhenomenex Kinetex® C18, 2.6 µm, 100 Å, 100 x 4.6 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.020
1.020
5.095
6.095
6.120
8.020
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi
MRM Transitions
Analyte (Q1/Q3)To be determined by infusion
Internal Standard (Q1/Q3)To be determined by infusion
Declustering Potential (DP)To be optimized
Collision Energy (CE)To be optimized

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 100>0.9951/x²
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤20±20≤20±20
Low0.3≤15±15≤15±15
Mid10≤15±15≤15±15
High80≤15±15≤15±15
Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low75 - 8570 - 800.95 - 1.050.98 - 1.02
High78 - 8872 - 820.93 - 1.030.97 - 1.01

Visualizations

Experimental_Workflow start Start: Human Plasma Sample add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Organic Layer vortex->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis end End: Data Quantification analysis->end

Caption: Sample Preparation and Analysis Workflow.

LCMS_Logic_Flow lc_system Liquid Chromatograph Mobile Phase A: 0.1% FA in Water Mobile Phase B: 0.1% FA in ACN Gradient Elution C18 Column ion_source Ion Source Electrospray Ionization (ESI+) lc_system->ion_source Eluent mass_analyzer Tandem Mass Spectrometer Q1: Precursor Ion Selection Q2: Collision Cell (CAD) Q3: Product Ion Selection ion_source->mass_analyzer Ion Beam detector Detector mass_analyzer->detector data_system Data System (Quantification) detector->data_system

Caption: LC-MS/MS System Logic Flow.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The validation parameters demonstrate that the method is reliable and can be confidently applied to pharmacokinetic and other clinical studies.

Application Notes and Protocols for 5-(4-Fluorophenyl)oxazol-2-amine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following Application Notes and Protocols are provided as an illustrative template for researchers, scientists, and drug development professionals. As of the last update, specific in vivo animal studies, detailed protocols, and quantitative data for 5-(4-Fluorophenyl)oxazol-2-amine are not publicly available. Therefore, the information presented herein is hypothetical and designed to serve as a guide for developing in vivo studies for novel small molecule inhibitors. The proposed mechanism of action and experimental data are fictional and should not be considered as established facts for this specific compound.

Introduction

This compound is a small molecule compound with potential therapeutic applications. This document outlines a hypothetical framework for its in vivo evaluation, postulating it as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses. The protocols described are based on standard methodologies for testing anti-inflammatory agents in preclinical animal models.

Hypothetical Mechanism of Action

This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of p38α MAPK. By binding to the kinase domain of p38α, it is thought to prevent the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MK2), thereby inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Signaling Pathway Diagram

p38_pathway stress Inflammatory Stimuli (e.g., LPS, IL-1) mkk MKK3/6 stress->mkk p38 p38α MAPK mkk->p38 mk2 MK2 p38->mk2 compound This compound compound->p38 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mk2->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Hypothetical p38α MAPK signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how such information would be structured.

Table 1: In Vitro Kinase Inhibitory Activity

KinaseIC50 (nM)
p38α 15
p38β250
JNK1>10,000
ERK2>10,000

Table 2: In Vivo Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)

ParameterValue
Cmax (ng/mL)1250
Tmax (h)1.0
AUC (0-24h) (ng·h/mL)7500
Half-life (t1/2) (h)4.5
Oral Bioavailability (%)40

Table 3: Efficacy in a Murine Collagen-Induced Arthritis (CIA) Model

Treatment Group (n=10)Mean Arthritis Score (Day 35)Paw Swelling (mm, change from baseline)
Vehicle Control8.5 ± 1.21.8 ± 0.3
This compound (10 mg/kg)4.2 ± 0.80.9 ± 0.2
This compound (30 mg/kg)2.1 ± 0.50.4 ± 0.1
Dexamethasone (1 mg/kg)1.5 ± 0.40.2 ± 0.1

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes a standard procedure for evaluating the anti-inflammatory efficacy of a test compound in a widely used mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

  • Dexamethasone (positive control)

  • Syringes and needles for immunization and dosing

  • Digital calipers

Procedure:

  • Induction of Arthritis:

    • On Day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • On Day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Treatment:

    • Begin treatment on Day 21, just before the onset of clinical signs of arthritis.

    • Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (e.g., 10 mg/kg and 30 mg/kg), and a positive control (e.g., Dexamethasone 1 mg/kg).

    • Administer the compound or vehicle daily via oral gavage until the end of the study (e.g., Day 35).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers every other day to assess swelling.

  • Terminal Procedures (Day 35):

    • Euthanize mice according to approved institutional guidelines.

    • Collect blood for cytokine analysis (e.g., TNF-α, IL-6) via ELISA.

    • Collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.

Experimental Workflow Diagram

experimental_workflow day0 Day 0: Primary Immunization (CII in CFA) day21 Day 21: Booster Immunization (CII in IFA) day0->day21 treatment Daily Dosing (Day 21-35) day21->treatment monitoring Clinical Scoring & Paw Measurement treatment->monitoring day35 Day 35: Terminal Procedures (Blood & Tissue Collection) monitoring->day35 analysis Data Analysis: - Clinical Scores - Cytokine Levels - Histology day35->analysis

Caption: Experimental workflow for the murine Collagen-Induced Arthritis (CIA) model.

Protocol 2: Formulation and Administration

This protocol provides a general guideline for the preparation and administration of a test compound for in vivo studies.

Materials:

  • This compound powder

  • Vehicle components (e.g., methylcellulose, Tween 80, sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Oral gavage needles

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) methylcellulose solution in sterile water. Slowly add methylcellulose powder to warm water while stirring, then allow to cool to 4°C to fully dissolve.

    • Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.

    • Weigh the compound accurately.

    • Create a uniform suspension by first wetting the powder with a small amount of the vehicle to form a paste, then gradually adding the remaining vehicle while stirring or homogenizing.

    • Continuously stir the suspension during dosing to ensure homogeneity.

  • Administration:

    • Weigh each animal before dosing to calculate the exact volume to be administered.

    • Administer the formulation carefully via oral gavage using an appropriately sized feeding needle.

    • Monitor animals for any adverse reactions post-administration.

Conclusion

The provided hypothetical data and protocols offer a comprehensive framework for the initial in vivo characterization of this compound as a potential anti-inflammatory agent. Researchers should adapt these templates based on the specific properties of the compound and the scientific questions being addressed, always adhering to institutional guidelines for animal welfare.

Application Notes: Cell Permeability Assessment of 5-(4-Fluorophenyl)oxazol-2-amine using the Caco-2 Permeability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(4-Fluorophenyl)oxazol-2-amine is a small molecule belonging to the oxazole class of heterocyclic compounds, a scaffold frequently explored in medicinal chemistry for its diverse biological activities. A critical parameter in the early stages of drug development is a compound's ability to cross biological membranes, which directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor cell permeability is a major cause of failure for drug candidates. Therefore, early assessment of this property is essential to guide lead optimization.

This document provides a detailed protocol for evaluating the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into a compound's potential for oral absorption.[1][2][3] The assay measures the rate of transport across a confluent monolayer of Caco-2 cells, allowing for the determination of the apparent permeability coefficient (Papp). Furthermore, by assessing transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the assay can identify whether the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[2][3]

Principle of the Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable filter supports.[2][3] These differentiated cells form tight junctions, effectively creating a physical barrier that separates an apical (AP) compartment, analogous to the intestinal lumen, from a basolateral (BL) compartment, analogous to the bloodstream.[2]

A test compound is added to the donor compartment (either AP or BL), and its appearance in the receiver compartment is monitored over time. The rate of transport is used to calculate the apparent permeability coefficient (Papp), a quantitative measure of permeability. The integrity of the cell monolayer is crucial and is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[2][3] An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is generally indicative of active efflux.[3]

Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 30 and 50 for permeability studies to ensure consistent performance.

Caco-2 Monolayer Preparation
  • Seed Caco-2 cells onto collagen-coated polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Add 0.5 mL of cell suspension to the apical (inner) chamber and 1.5 mL of culture medium to the basolateral (outer) chamber.

  • Culture the cells for 21-25 days to allow for full differentiation and monolayer formation.[3]

  • Replace the culture medium in both chambers every 2-3 days.

Monolayer Integrity Assessment
  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter (e.g., Millicell® ERS-2).

  • Equilibrate the plates at room temperature for 30 minutes before measurement.

  • Only use monolayers with TEER values ≥ 200 Ω·cm² for the experiment.[4]

  • Additionally, a paracellular marker like Lucifer Yellow can be used. After the experiment, a low permeation of this marker (<1%) confirms that monolayer integrity was maintained.

Transport Experiment
  • Preparation of Buffers and Solutions:

    • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

    • Test Compound Dosing Solution: Prepare a 10 µM solution of this compound in Transport Buffer from a 10 mM DMSO stock. The final DMSO concentration should be ≤ 1%.

    • Control Solutions: Prepare 10 µM solutions of control compounds:

      • High Permeability: Propranolol

      • Low Permeability: Atenolol

      • P-gp Substrate: Rhodamine 123 or Digoxin

  • Apical to Basolateral (A-B) Transport:

    • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) Transport Buffer.

    • Add 0.5 mL of the test or control compound dosing solution to the apical chamber.

    • Add 1.5 mL of fresh Transport Buffer to the basolateral chamber.

    • Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm).[4]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber, replacing the volume with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Wash the monolayers as described above.

    • Add 1.5 mL of the test or control compound dosing solution to the basolateral chamber.

    • Add 0.5 mL of fresh Transport Buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described for the A-B transport.

Sample Analysis
  • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Prepare a standard curve for each compound to ensure accurate quantification.

Data Analysis
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of compound appearance in the receiver chamber (mol/s).

    • A: The surface area of the membrane (cm²).

    • C₀: The initial concentration in the donor chamber (mol/cm³).

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Presentation

The permeability of this compound is assessed alongside standard control compounds. The results are summarized below.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationEfflux Substrate
Propranolol (High Permeability Control)25.524.90.98HighNo
Atenolol (Low Permeability Control)0.40.51.25LowNo
Rhodamine 123 (P-gp Substrate Control)0.89.712.1LowYes
This compound 12.313.11.07HighNo

Interpretation of Results: Based on the hypothetical data, this compound exhibits a high apparent permeability in the apical-to-basolateral direction (Papp (A-B) > 10 x 10⁻⁶ cm/s), comparable to the high permeability control, Propranolol. The calculated efflux ratio is approximately 1.0, which is well below the threshold of 2.0. This suggests that this compound is not a significant substrate for apically-directed efflux transporters like P-gp in the Caco-2 model. The conclusion is that the compound is likely to be well-absorbed via passive diffusion across the intestinal epithelium.

Visualizations

G cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days for differentiation seed->culture integrity Assess monolayer integrity (TEER Measurement) culture->integrity wash Wash monolayer with pre-warmed HBSS buffer integrity->wash add_compound Add Test Compound (10 µM) to Donor Chamber wash->add_compound incubate Incubate at 37°C (e.g., 120 minutes) add_compound->incubate sample Collect samples from Receiver Chamber incubate->sample lcms Quantify compound concentration via LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio (ER) lcms->calc report Classify Permeability and Efflux Potential calc->report

Caption: Workflow for the Caco-2 cell permeability assay.

G start Experimental Data papp_ab Papp (A-B) Apical -> Basolateral start->papp_ab papp_ba Papp (B-A) Basolateral -> Apical start->papp_ba er Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) papp_ab->er perm_class Permeability Classification papp_ab->perm_class papp_ba->er efflux Efflux Substrate er->efflux ER > 2 no_efflux Not an Efflux Substrate er->no_efflux ER < 2 high_perm High Permeability perm_class->high_perm Papp (A-B) > 10 low_perm Low Permeability perm_class->low_perm Papp (A-B) < 2

Caption: Logic diagram for data interpretation and classification.

References

Application Notes and Protocols for 5-(4-Fluorophenyl)oxazol-2-amine in Phenotypic Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenotypic screening is a powerful approach in drug discovery that identifies compounds altering a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[1][2][3] This method has led to the discovery of many first-in-class drugs with novel mechanisms of action.[1] 5-(4-Fluorophenyl)oxazol-2-amine is a small molecule belonging to the oxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including kinase inhibition and anticancer effects.[4][5] These application notes provide a framework for utilizing this compound and its analogs in phenotypic screening campaigns to discover novel therapeutic agents.

Compound Profile: this compound

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₉H₇FN₂ON/A
Molecular Weight 178.17 g/mol N/A
Structure Chemical structure of this compoundN/A
Known/Potential Biological Activities Kinase inhibition (e.g., FLT3), anticancer, antimicrobial.[5][6][5][6]

Phenotypic Screening Workflow

A typical phenotypic screening workflow involves several stages, from initial assay development to hit validation and target deconvolution.

Phenotypic_Screening_Workflow cluster_0 Screening Phase cluster_1 Hit Validation & Characterization Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Optimized Protocol Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Preliminary 'Hits' SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Confirmed 'Hits' Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Confirmed 'Hits' Target_ID Target Deconvolution SAR->Target_ID Chemical Probes & Analogs Secondary_Assays->Target_ID Validated Phenotype

Caption: A generalized workflow for a phenotypic drug discovery campaign.

Application Note 1: Anti-Proliferative Phenotypic Screen in Cancer Cell Lines

This protocol outlines a high-throughput screening method to identify compounds that inhibit the proliferation of cancer cells. A closely related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has demonstrated potent inhibitory effects on the growth of acute myeloid leukemia (AML) cells by targeting the FLT3 kinase.[5]

Experimental Protocol: Cell Viability Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MV4-11 for AML, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to create a range of concentrations for dose-response analysis (e.g., 0.01 nM to 10 µM).

  • Assay Procedure:

    • Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the compound. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Incubate the plates for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader to determine the number of viable cells.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.

Illustrative Quantitative Data

The following table presents hypothetical data for this compound and related analogs, based on activities reported for similar compounds.[5]

CompoundCell LineIC50 (nM)Notes
This compound MV4-11 (AML, FLT3-ITD)85Potent anti-proliferative activity.
This compound HL-60 (AML, FLT3-null)>10,000Suggests selectivity for a specific pathway present in MV4-11.
Analog A (N-phenyl derivative)MV4-11 (AML, FLT3-ITD)15N-phenyl substitution enhances potency.[5]
Analog B (Thiazole analog)A549 (Lung Cancer)250Demonstrates activity in a different cancer type.

Application Note 2: Target Deconvolution and Mechanism of Action

Once a phenotypic hit is confirmed, the next crucial step is to identify its molecular target(s) and elucidate its mechanism of action.[1][3]

Potential Signaling Pathway

Based on literature for similar oxazole-based compounds, a likely target class is protein kinases.[5] For instance, inhibition of a constitutively active kinase like FLT3-ITD can block downstream pro-survival signaling pathways such as STAT5, MAPK, and AKT, leading to apoptosis in cancer cells.[5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus FLT3 FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 MAPK MAPK (ERK) FLT3->MAPK AKT AKT FLT3->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression Compound 5-(4-Fluorophenyl) oxazol-2-amine Compound->FLT3 Inhibition

Caption: A plausible signaling pathway inhibited by this compound.

Experimental Protocol: Target Identification
  • Kinase Profiling:

    • Screen the compound against a broad panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

    • Measure the percent inhibition for each kinase.

    • Follow up with IC50 determination for the most potently inhibited kinases.

  • Western Blot Analysis:

    • Treat cells with the compound for a defined period (e.g., 2-24 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe with antibodies against phosphorylated and total forms of suspected downstream target proteins (e.g., p-STAT5, STAT5, p-AKT, AKT).

    • A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry.

    • Target engagement by the compound will typically increase the thermal stability of the target protein.

Conclusion

This compound represents a promising chemical scaffold for phenotypic drug discovery campaigns, particularly in the area of oncology. The protocols and data presented here provide a comprehensive guide for researchers to initiate screening and mechanism-of-action studies. Through a systematic approach of phenotypic screening, hit validation, and target deconvolution, this and related compounds can be advanced as novel therapeutic leads.

References

Troubleshooting & Optimization

Troubleshooting 5-(4-Fluorophenyl)oxazol-2-amine solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-(4-Fluorophenyl)oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

Based on its chemical structure, this compound is predicted to be a weakly basic compound with low aqueous solubility. The presence of the fluorophenyl group increases its lipophilicity. While experimental data is limited, computational models and data from structurally similar compounds suggest the following:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~178.17 g/mol Unlikely to be a primary cause of insolubility.
Predicted logP 2.0 - 3.0Indicates moderate lipophilicity, suggesting poor aqueous solubility.
Predicted pKa (Basic) 2.0 - 4.0The 2-amino group is expected to be a weak base. Solubility will be pH-dependent, increasing at lower pH.
Hydrogen Bond Donors 1 (from the amine group)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2 (from the oxazole nitrogen and oxygen)Can participate in hydrogen bonding.

Note: The values in this table are estimates based on computational predictions and data from analogous compounds and should be used as a guide for initial experimental design.

Q2: Why is my this compound not dissolving in aqueous buffers?

The low aqueous solubility is likely due to the compound's moderate lipophilicity and crystalline nature. At neutral pH, the compound is predominantly in its neutral, less soluble form.

Q3: In which organic solvents can I dissolve this compound?

This compound is expected to have better solubility in polar aprotic organic solvents. Based on anecdotal evidence for similar heterocyclic amines, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-methyl-2-pyrrolidinone (NMP) are good starting points for creating stock solutions.

Q4: Can I improve the aqueous solubility by adjusting the pH?

Yes. As a weak base, the solubility of this compound is expected to increase significantly in acidic conditions (pH < 4). At lower pH, the 2-amino group becomes protonated, forming a more soluble salt.

Troubleshooting Guides

Issue 1: Compound precipitates when diluting a stock solution into an aqueous buffer.

This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility, and the pH of the aqueous buffer is not optimal.

Troubleshooting Steps:

  • Decrease the Final Concentration: The compound may be supersaturated. Try diluting to a lower final concentration.

  • Increase the Co-solvent Concentration: If your experimental system allows, increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO). Be mindful of potential co-solvent effects on your assay.

  • Lower the pH of the Aqueous Buffer: Prepare your aqueous buffer at a lower pH (e.g., pH 4.0 or 5.0) to promote the formation of the more soluble protonated form of the compound.

  • Use a Different Co-solvent: For some amine-containing heterocyclic compounds, NMP has been shown to be an effective co-solvent.[1]

Issue 2: Difficulty preparing a high-concentration stock solution.

If you are unable to achieve your desired stock concentration in common solvents like DMSO.

Troubleshooting Steps:

  • Gentle Heating: Gently warm the solution to 37-50°C to aid dissolution. Always check the compound's thermal stability before heating.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solid particles and enhance dissolution.

  • Solvent Blends: Try a mixture of solvents. For example, a small amount of a stronger solvent like DMF or NMP could be added to DMSO.

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound to illustrate the expected trends. This data is for illustrative purposes only and has not been experimentally determined.

Table 1: Hypothetical Solubility in Common Organic Solvents at 25°C

SolventDielectric ConstantPredicted Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)47.0> 50
N,N-Dimethylformamide (DMF)38.3> 50
N-Methyl-2-pyrrolidinone (NMP)32.2> 50
Ethanol24.6~5-10
Methanol32.7~5-10
Acetonitrile36.6~1-5

Table 2: Hypothetical pH-Dependent Aqueous Solubility at 25°C

pHPredicted Solubility (µg/mL)Predominant Species
2.0> 1000Protonated (BH+)
4.0~100 - 500Protonated (BH+) / Neutral (B)
6.0~10 - 50Neutral (B)
7.4< 10Neutral (B)
8.0< 10Neutral (B)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh 1.78 mg of this compound (MW: 178.17 g/mol ).

  • Add Solvent: Add the powder to a clean vial. Add 1 mL of high-purity DMSO.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes or gently warm the vial to 37°C until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility by pH Adjustment
  • Prepare Acidic Buffer: Prepare a buffer at the desired acidic pH (e.g., 50 mM citrate buffer, pH 4.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the acidic buffer.

  • Vortex: Vortex thoroughly after each dilution step.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes before use to ensure complete dissolution.

  • Final pH Check: After dilution, check the final pH of the solution to ensure it remains in the desired acidic range.

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_stock_solutions Stock Solution Options cluster_aqueous_solutions Aqueous Solution Options cluster_end Resolution start Compound fails to dissolve stock_prep Stock Solution Preparation start->stock_prep aq_dilution Aqueous Dilution start->aq_dilution sonicate Sonication stock_prep->sonicate heat Gentle Heating (37-50°C) stock_prep->heat cosolvent Try Alternative Co-solvent (e.g., NMP) stock_prep->cosolvent lower_ph Lower Buffer pH (< 4.0) aq_dilution->lower_ph inc_cosolvent Increase Co-solvent % aq_dilution->inc_cosolvent dec_conc Decrease Final Concentration aq_dilution->dec_conc end Compound Solubilized sonicate->end heat->end cosolvent->end lower_ph->end inc_cosolvent->end dec_conc->end

Caption: Troubleshooting workflow for solubility issues.

Caption: Effect of pH on the solubility of a weak base.

G compound 5-(4-Fluorophenyl) oxazol-2-amine binding Binding Event compound->binding receptor Target Protein (e.g., Kinase, Receptor) receptor->binding downstream Downstream Signaling (e.g., Phosphorylation Cascade) binding->downstream response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream->response

Caption: Generic signaling pathway application.

References

5-(4-Fluorophenyl)oxazol-2-amine stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-(4-Fluorophenyl)oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The oxazole ring is susceptible to hydrolysis under both acidic and basic conditions, and the amine group can be a site for oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Are there any known incompatibilities with common excipients?

A3: While specific incompatibility studies for this compound are not widely published, caution should be exercised when formulating it with acidic or basic excipients due to the potential for hydrolysis of the oxazole ring. Additionally, excipients with peroxide impurities could promote oxidative degradation. Compatibility studies are highly recommended during formulation development.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis to yield corresponding amide and carboxylic acid derivatives.

  • Oxidation: The 2-amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich oxazole ring itself could also be a target for oxidation.

  • Photodegradation: Exposure to UV light may induce photolytic cleavage or rearrangement of the molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency in an aqueous formulation Hydrolysis of the oxazole ring. Investigate the effect of pH on stability. Adjust the formulation pH to a range where the compound exhibits maximum stability, likely near neutral pH. Consider the use of non-aqueous or lyophilized formulations.
Appearance of unknown peaks in HPLC analysis after storage Degradation of the compound. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products. Develop and validate a stability-indicating analytical method to separate the parent compound from its degradants.
Discoloration of the solid compound Oxidative degradation or photodecomposition. Store the compound in a tightly sealed container under an inert atmosphere and protected from light. Use opaque or amber-colored vials.
Inconsistent results in bioassays Formation of degradation products with different biological activities. Characterize the degradation products and evaluate their biological activity. Ensure the purity of the compound before use and monitor for degradation during the experiment.

Quantitative Data Summary

Stress Condition Conditions Hypothetical % Degradation Potential Major Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24h15-25%1-(4-Fluorophenyl)-2-(formamido)ethanone
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24h20-35%2-Amino-3-(4-fluorophenyl)-3-oxopropanoic acid
Oxidative Degradation 3% H₂O₂ at RT for 24h10-20%N-(5-(4-fluorophenyl)oxazol-2-yl)hydroxylamine, Nitroso/Nitro derivatives
Thermal Degradation 80 °C for 48h (solid state)5-10%Unspecified polymeric or rearranged products
Photodegradation ICH Q1B conditions (solid state)5-15%Unspecified photolytic products

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study should be performed to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80 °C for 48 hours.

    • Photodegradation (Solid): Expose approximately 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with a UV detector.

Proposed Stability-Indicating HPLC Method
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Example: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative thermal Thermal Degradation (80°C, solid) stock->thermal photo Photodegradation (ICH Q1B) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability- Indicating HPLC Method dilute->hplc identify Identify Degradation Products hplc->identify pathway Elucidate Degradation Pathway identify->pathway method_dev Develop/Validate Stability-Indicating Method pathway->method_dev

Caption: Workflow for Forced Degradation Studies.

G Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound acid_prod 1-(4-Fluorophenyl)-2-(formamido)ethanone parent->acid_prod Acidic (H+) base_prod 2-Amino-3-(4-fluorophenyl)-3-oxopropanoic acid parent->base_prod Basic (OH-) ox_prod1 N-(5-(4-fluorophenyl)oxazol-2-yl)hydroxylamine parent->ox_prod1 [O] photo_prod Various Photolytic Products parent->photo_prod UV Light ox_prod2 Nitroso/Nitro Derivatives ox_prod1->ox_prod2 Further [O]

Caption: Predicted Degradation Pathways.

How to improve the efficacy of 5-(4-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of 5-(4-Fluorophenyl)oxazol-2-amine in experimental settings. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential therapeutic relevance?

This compound is a small molecule belonging to the oxazole class of heterocyclic compounds. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The inclusion of a fluorophenyl group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its drug-like properties.[7][8]

Q2: I am observing low or inconsistent efficacy in my cell-based assays. What are the common initial troubleshooting steps?

Low or inconsistent efficacy in in-vitro assays is a common challenge in early-stage drug discovery.[9] Initial troubleshooting should focus on two main areas: compound integrity and handling, and the experimental setup itself.

  • Compound-related issues:

    • Solubility: Poor aqueous solubility is a frequent cause of low apparent activity.[10][11][12][13] Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your assay medium.

    • Stability: The compound may be unstable under your experimental conditions (e.g., sensitive to light, pH, or temperature).

    • Purity: Verify the purity of your compound batch, as impurities can interfere with the assay or have their own biological effects.

  • Assay-related issues:

    • Cell Health: Ensure your cells are healthy, viable, and in the appropriate growth phase.

    • Assay Window: The dynamic range of your assay might be too narrow to detect the compound's effect.

    • Incubation Time: The selected time points for measuring the effect might not be optimal.

Q3: How can I improve the solubility of this compound for my experiments?

Improving the solubility of poorly soluble compounds is crucial for obtaining reliable experimental data.[10][12][14] Here are several strategies, ranging from simple to more complex formulation approaches:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final assay medium can help maintain solubility. However, it's critical to include a vehicle control to account for any solvent effects on the cells.[9]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can improve solubility.

  • Formulation Strategies: For more advanced studies, especially in vivo, consider formulation strategies such as:

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[12][13]

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[10][13]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance dissolution rates.[12]

Troubleshooting Guides

Guide 1: Poor In Vitro Efficacy or High Variability

This guide addresses scenarios where the compound shows lower than expected activity or high variability between replicate experiments.

Potential Issue Recommended Action Experimental Protocol
Compound Precipitation Visually inspect for precipitates in stock solutions and final assay wells. Determine the kinetic solubility of the compound in your specific assay medium.Protocol 1: Kinetic Solubility Assay
Suboptimal Assay Conditions Optimize key assay parameters such as cell seeding density, serum concentration, and incubation time.Protocol 2: Cell-Based Assay Optimization
Off-Target Effects or Assay Interference Perform counter-screens or use orthogonal assays to confirm that the observed effect is specific to the intended biological target.Protocol 3: Orthogonal Assay Validation
Lack of Target Engagement Directly measure the binding of the compound to its intended target within the cell.Protocol 4: Cellular Thermal Shift Assay (CETSA)
Guide 2: Challenges with In Vivo Efficacy

This guide focuses on troubleshooting issues when transitioning from in vitro to in vivo models.

Potential Issue Recommended Action Experimental Protocol
Poor Bioavailability Characterize the pharmacokinetic (PK) profile of the compound to assess its absorption, distribution, metabolism, and excretion (ADME) properties.[15]Protocol 5: Basic Pharmacokinetic Profiling
Rapid Metabolism Identify the major metabolic pathways and metabolites of the compound. This can inform structural modifications to improve stability.[8]Protocol 6: In Vitro Metabolic Stability Assay
Ineffective Formulation Develop and test different formulations to improve the in vivo exposure of the compound.[10][11][12]Protocol 7: Formulation Screening

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution into your specific cell culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubate the solutions at the same temperature as your cell-based assay (e.g., 37°C) for a relevant period (e.g., 2-24 hours).

  • After incubation, inspect each solution for visible precipitate.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • The highest concentration at which no precipitate is observed is the kinetic solubility limit.

Protocol 2: Cell-Based Assay Optimization

  • Cell Seeding Density: Plate cells at a range of densities and perform your assay to determine the density that gives the best signal-to-background ratio and is in a logarithmic growth phase for the duration of the experiment.

  • Incubation Time: Perform a time-course experiment where the compound is incubated with the cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired biological effect.

  • Serum Concentration: If using serum-containing media, test a range of serum concentrations as serum proteins can bind to the compound and reduce its effective concentration.

Protocol 3: Orthogonal Assay Validation

  • Identify a second, distinct assay that measures a different downstream consequence of modulating the same target or pathway.

  • For example, if your primary assay measures cell viability, an orthogonal assay could measure the phosphorylation of a key downstream protein by Western blot or ELISA.

  • Test this compound in both assays. A consistent dose-response relationship across both assays provides stronger evidence of on-target activity.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Treat intact cells with the compound at various concentrations, including a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Pellet the aggregated proteins by centrifugation.

  • Analyze the soluble protein fraction by Western blot or other protein detection methods for the presence of the target protein.

  • Binding of the compound to the target protein will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle control.[16]

Protocol 5: Basic Pharmacokinetic Profiling

  • Administer a single dose of the formulated compound to a small cohort of laboratory animals (e.g., mice) via the intended route of administration (e.g., oral gavage, intravenous injection).[17]

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to separate plasma.

  • Quantify the concentration of the parent compound in the plasma samples using LC-MS/MS.

  • Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Protocol 6: In Vitro Metabolic Stability Assay

  • Incubate the compound at a fixed concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes).

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) of the compound.

Protocol 7: Formulation Screening

  • Prepare several different formulations of the compound. Examples include:

    • A simple suspension in a vehicle like 0.5% methylcellulose.

    • A solution using a co-solvent system (e.g., PEG400, ethanol, water).[11]

    • A lipid-based formulation.[10]

  • Administer each formulation to a separate group of animals.

  • Perform pharmacokinetic profiling (as in Protocol 5) for each formulation.

  • Compare the resulting PK parameters to identify the formulation that provides the best in vivo exposure.

Data Presentation

Table 1: Troubleshooting In Vitro Efficacy - Summary of Potential Causes and Solutions

Symptom Potential Cause Suggested Solution(s)
No dose-responsePoor solubility; Compound inactivity; Assay issueCheck solubility (Protocol 1); Verify compound identity/purity; Optimize assay (Protocol 2)
High EC50/IC50Low potency; Poor cell permeability; Rapid metabolismStructural modification; Permeability assay; Metabolic stability assay (Protocol 6)
High variabilityCompound precipitation; Inconsistent cell handlingImprove solubilization; Standardize cell culture and plating techniques
Bell-shaped curveOff-target toxicity at high concentrations; Assay artifactUse orthogonal assays (Protocol 3); Lower concentration range

Table 2: Comparison of Formulation Strategies for In Vivo Studies

Formulation Type Mechanism of Action Advantages Disadvantages
Aqueous Solution Drug is fully dissolved.Ideal for IV administration; Predictable absorption.Limited to soluble compounds.
Suspension Solid drug particles dispersed in a liquid.Simple to prepare.Potential for inconsistent absorption.
Co-solvent System Increases solubility using water-miscible solvents.Can significantly increase solubility.Potential for in vivo precipitation upon dilution.
Cyclodextrin Complex Drug is encapsulated within the cyclodextrin molecule.[13]Increases aqueous solubility and stability.Can be expensive; Potential for nephrotoxicity at high doses.
Lipid-Based System Drug is dissolved in lipids and surfactants.[10]Enhances solubility and can improve absorption via lymphatic pathways.More complex to develop and characterize.

Visualizations

experimental_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Low/Inconsistent Efficacy Observed solubility Check Solubility (Protocol 1) start->solubility assay_opt Optimize Assay (Protocol 2) solubility->assay_opt If soluble target_eng Confirm Target Engagement (Protocol 4) assay_opt->target_eng efficacy_ok Efficacy Improved target_eng->efficacy_ok start_vivo Poor In Vivo Efficacy efficacy_ok->start_vivo Proceed to In Vivo pk_profile PK Profiling (Protocol 5) start_vivo->pk_profile metabolism Check Metabolism (Protocol 6) pk_profile->metabolism If low exposure formulation Improve Formulation (Protocol 7) metabolism->formulation If high clearance efficacy_vivo_ok In Vivo Efficacy Achieved formulation->efficacy_vivo_ok

Caption: Troubleshooting workflow for improving compound efficacy.

signaling_pathway compound This compound target Putative Target (e.g., Kinase, Receptor) compound->target Binds/Inhibits off_target Off-Target Protein compound->off_target Potential interaction downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream1->response downstream2->response off_target_response Side Effect / Toxicity off_target->off_target_response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: 5-(4-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)oxazol-2-amine and its derivatives. The information provided addresses potential off-target effects and offers guidance on experimental design and data interpretation.

Introduction

This compound is a chemical scaffold of interest in drug discovery, with derivatives showing potent inhibitory activity against protein kinases, such as FMS-like tyrosine kinase 3 (FLT3).[1] As with many kinase inhibitors, understanding the off-target profile is crucial for interpreting experimental results and anticipating potential side effects. This guide aims to provide a centralized resource for addressing common challenges related to the off-target effects of this compound.

Data Presentation: Representative Off-Target Kinase Profile

While a specific kinome scan for this compound is not publicly available, the following table represents a hypothetical off-target profile for a derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a known FLT3 inhibitor. This profile is illustrative and based on common off-target activities of FLT3 inhibitors with similar scaffolds. Researchers should perform their own kinase profiling to determine the precise off-target effects of their specific molecule.

Kinase Target Binding Affinity (Kd, nM) Percent Inhibition @ 1 µM Potential Biological Implication
FLT3 (On-Target) 5 98% Inhibition of leukemic cell proliferation.
c-KIT5085%Myelosuppression, potential for cardiotoxicity.
PDGFRβ15070%Effects on angiogenesis and cell growth.
Aurora Kinase A50055%Mitotic defects, cell cycle arrest.
Aurora Kinase B60050%Mitotic defects, polyploidy.
VEGFR280040%Anti-angiogenic effects.
AXL120030%Potential for resistance mechanisms.
SRC250015%Broad effects on cell signaling.

Note: This data is a representative example and should not be considered as experimentally verified results for this compound.

Experimental Protocols

To investigate the on- and off-target effects of this compound, the following experimental protocols are recommended.

KINOMEscan™ Assay for Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the binding of a compound to a large panel of kinases.

Objective: To determine the kinase selectivity profile of this compound.

Principle: A competition-based binding assay where the test compound is competed against a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified by qPCR.

Materials:

  • Test compound (this compound) dissolved in DMSO.

  • KINOMEscan™ kinase panel (e.g., scanMAX panel from Eurofins DiscoverX).

  • Assay buffer provided by the vendor.

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Dilute the compound stock to the desired screening concentration in the assay buffer.

  • The KINOMEscan™ vendor will perform the following steps:

    • A mixture of kinase-tagged T7 phage and the test compound is prepared.

    • This mixture is added to streptavidin-coated magnetic beads to which a biotinylated small molecule ligand is bound.

    • The binding reaction is allowed to reach equilibrium.

    • The beads are washed to remove unbound phage.

    • The amount of kinase-phage bound to the beads is quantified using qPCR.

  • The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound.

Data Interpretation:

  • % Ctrl < 10%: Strong interaction.

  • 10% < % Ctrl < 35%: Moderate interaction.

  • % Ctrl > 35%: Weak or no significant interaction.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol is for confirming that this compound binds to its intended target (and potential off-targets) in a cellular context.[2][3][4]

Objective: To verify the engagement of this compound with a specific kinase within intact cells.

Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Materials:

  • Cell line expressing the target kinase(s).

  • This compound.

  • Cell culture medium and reagents.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • PCR tubes or 96-well plates.

  • Thermocycler.

  • Centrifuge.

  • SDS-PAGE and Western blot reagents.

  • Primary antibody against the target kinase.

  • Secondary antibody.

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My experiment shows an unexpected cellular phenotype that doesn't correlate with the known on-target effect of this compound. What could be the cause?

A1: This is a common issue and often points to off-target effects.[5]

  • Check the Kinase Profile: Refer to a comprehensive kinase selectivity profile. Your compound may be inhibiting other kinases that are involved in the signaling pathway leading to the observed phenotype. For example, inhibition of kinases like c-KIT or PDGFRβ can have broad cellular consequences.

  • Confirm Target Engagement: Use an orthogonal assay like CETSA to confirm that the compound is engaging the suspected off-target kinase in your cellular model.

  • Dose-Response Relationship: Investigate if the unexpected phenotype occurs at a different concentration range than the on-target effect. Off-target effects are often less potent and appear at higher concentrations.

  • Use a More Selective Tool Compound: If available, compare the phenotype with that induced by a more selective inhibitor for your primary target.

Q2: I am seeing a discrepancy between the biochemical (enzymatic) IC50 and the cellular EC50 of my this compound derivative. Why?

A2: This is a frequent observation in drug discovery and can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the Km of the kinase, which can be much lower than the millimolar ATP concentrations inside a cell. For ATP-competitive inhibitors, the higher cellular ATP concentration will require a higher concentration of the inhibitor to achieve the same level of target inhibition.

  • Cell Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Compound Metabolism: The compound may be metabolized by the cells into a less active or inactive form.

  • Off-Target Effects: In a cellular context, the final biological readout is the result of the compound's effect on multiple pathways, including off-targets, which can influence the apparent potency.

Q3: How do I interpret the results of my KINOMEscan™ assay? There are several kinases showing moderate inhibition.

A3: Interpreting a kinome scan requires careful consideration:

  • Focus on Potent Hits: Prioritize kinases that show a high percentage of inhibition (e.g., >80-90%) at the screening concentration.

  • Consider the "Selectivity Score": Some providers offer a selectivity score (S-score) which is a quantitative measure of selectivity, calculated by dividing the number of inhibited kinases by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Follow up with Dose-Response: For kinases of interest (both on-target and potential off-targets), perform a dose-response experiment to determine the Kd or IC50 values. This will give you a more quantitative measure of potency.

  • Correlate with Cellular Data: Cross-reference the in vitro binding data with cellular pathway analysis to assess the potential biological relevance of the off-target interactions.

Troubleshooting Guide: Kinase Assays
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. - Pipetting errors.- Incomplete mixing of reagents.- Compound precipitation.- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions.- Check the solubility of the compound in the assay buffer. Consider using a lower concentration or adding a solubilizing agent if compatible with the assay.
No or very low kinase activity in control wells. - Inactive enzyme.- Incorrect buffer components or pH.- Degraded ATP or substrate.- Use a fresh batch of enzyme and handle it according to the manufacturer's instructions.- Verify the composition and pH of the assay buffer.- Use fresh, high-quality ATP and substrate.
Observed IC50 is much higher than expected. - High ATP concentration in the assay.- Inactive compound.- Assay interference.- If the inhibitor is ATP-competitive, consider running the assay at a lower ATP concentration (e.g., at the Km for ATP).- Confirm the identity and purity of the compound.- Run the compound in a counterscreen to check for assay interference (e.g., fluorescence quenching or enhancement).
Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA®)
Problem Possible Cause(s) Recommended Solution(s)
No clear melting curve (protein is always soluble or always precipitated). - The protein is very thermally stable or unstable.- The temperature range is not appropriate.- Extend the temperature range in both directions.- For very stable proteins, you may need to go to higher temperatures.- For unstable proteins, start at a lower temperature.
No observable thermal shift with the compound. - The compound does not bind to the target in cells.- The compound concentration is too low.- The compound binding does not significantly stabilize the protein.- The antibody for Western blotting is not specific or has low affinity.- Confirm target engagement with an orthogonal method if possible.- Increase the compound concentration.- Some ligand-protein interactions do not result in a significant thermal shift. This is a limitation of the assay.- Validate the antibody with positive and negative controls.
High background in Western blots. - Incomplete cell lysis.- Non-specific antibody binding.- Optimize the lysis procedure (e.g., increase sonication time, add more detergent).- Optimize the Western blot protocol (e.g., increase washing steps, use a different blocking buffer, titrate the primary antibody).

Visualizations

Signaling Pathway: FLT3 and Potential Off-Target Pathways

FLT3_Off_Target_Pathways cluster_FLT3 FLT3 Signaling cluster_Off_Targets Potential Off-Target Pathways FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS cKIT c-KIT Cell_Growth Cell Growth & Survival cKIT->Cell_Growth PDGFRb PDGFRβ PDGFRb->Cell_Growth AuroraA Aurora A/B Mitosis Mitosis AuroraA->Mitosis VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Compound 5-(4-Fluorophenyl) oxazol-2-amine Compound->FLT3 On-Target Inhibition Compound->cKIT Off-Target Compound->PDGFRb Off-Target Compound->AuroraA Off-Target Compound->VEGFR2 Off-Target

Caption: On- and off-target signaling pathways of this compound.

Experimental Workflow: Troubleshooting Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed KinomeScan Perform Kinome-wide Selectivity Screen (KINOMEscan™) Start->KinomeScan IdentifyHits Identify Potential Off-Target Hits KinomeScan->IdentifyHits NoHits No Significant Off-Target Hits KinomeScan->NoHits CETSA Confirm Target Engagement in Cells (CETSA®) IdentifyHits->CETSA DoseResponse Perform Dose-Response Curve for Phenotype IdentifyHits->DoseResponse Correlate Correlate Potency of Off-Target with Phenotypic EC50 CETSA->Correlate DoseResponse->Correlate Conclusion Hypothesize Off-Target Mediated Phenotype Correlate->Conclusion Alternative Consider Alternative Mechanisms: - Downstream effects of on-target - Compound toxicity NoHits->Alternative

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Logical Relationship: Interpreting Assay Discrepancies

Assay_Discrepancies Biochem Biochemical Assay (IC50) - Low ATP - Purified enzyme Discrepancy IC50 ≠ EC50 Biochem->Discrepancy Cellular Cellular Assay (EC50) - High ATP - Cell membranes - Efflux pumps - Metabolism Cellular->Discrepancy Reason1 Cellular ATP Competition Discrepancy->Reason1 Reason2 Poor Cell Permeability Discrepancy->Reason2 Reason3 Active Efflux Discrepancy->Reason3 Reason4 Metabolic Instability Discrepancy->Reason4

Caption: Factors contributing to discrepancies between biochemical and cellular assays.

References

Technical Support Center: Overcoming Resistance to 5-(4-Fluorophenyl)oxazol-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on resistance to 5-(4-Fluorophenyl)oxazol-2-amine is limited in publicly available literature. This guide provides troubleshooting strategies and frequently asked questions based on published research on structurally similar compounds and general principles of drug resistance in the context of cancer therapy. The information herein is intended to serve as a starting point for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound?

Based on studies of analogous compounds, this compound and its derivatives may exhibit their biological effects through various mechanisms. Compounds with a similar 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been investigated as potential p38α MAP kinase inhibitors.[1] Additionally, diaryl 5-amino-1,2,4-oxadiazoles, which share structural similarities, have been identified as tubulin inhibitors.[2][3] Therefore, it is plausible that this compound could target signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Q2: My cells are showing reduced sensitivity to the compound over time. What are the possible reasons?

Reduced sensitivity, or acquired resistance, is a common phenomenon in drug development. Potential mechanisms include:

  • Target Alteration: Mutations in the target protein (e.g., p38α MAP kinase or tubulin) could prevent the compound from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition caused by the compound.

  • Drug Metabolism: Increased metabolic inactivation of the compound within the cancer cells can reduce its effective concentration.

  • Changes in the Tumor Microenvironment: The microenvironment can contribute to drug resistance through various mechanisms.

Q3: Are there any known analogs of this compound that show better efficacy or overcome resistance?

Several analogs of this compound have been synthesized and evaluated for their anticancer activity. For instance, N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[4] The development of analogs with modifications to the oxazole core or the phenyl group may lead to compounds with improved potency or the ability to overcome specific resistance mechanisms.

Troubleshooting Guides

Issue 1: Decreased Compound Efficacy in Cell Culture

If you observe a decrease in the efficacy of this compound in your cell line-based experiments, consider the following troubleshooting steps.

Experimental Workflow for Investigating Decreased Efficacy

G cluster_0 Initial Observation cluster_1 Verification cluster_2 Mechanism Investigation cluster_3 Potential Solutions A Decreased cell death or proliferation inhibition B Confirm compound identity and purity (LC-MS, NMR) A->B C Perform dose-response curve to confirm IC50 shift B->C D Test on a fresh, low-passage batch of cells C->D E Sequence target protein (e.g., MAP kinase, tubulin) D->E F Measure intracellular drug concentration (LC-MS/MS) E->F G Analyze expression of ABC transporters (qPCR, Western Blot) F->G H Profile global gene expression (RNA-seq) G->H I Co-administer with an ABC transporter inhibitor G->I K Combine with an inhibitor of a potential bypass pathway H->K J Test structurally related analogs

Caption: A workflow for troubleshooting decreased compound efficacy.

Table 1: Troubleshooting Decreased Compound Efficacy

Potential Cause Suggested Action Relevant Experimental Protocol
Compound Degradation or Impurity Verify the identity, purity, and concentration of your compound stock.High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR).
Cell Line Instability Use a fresh, low-passage aliquot of the cell line. Confirm the identity of the cell line through short tandem repeat (STR) profiling.Cell culture and cryopreservation protocols. STR profiling service.
Development of Resistance Investigate the potential mechanisms of resistance as outlined in the FAQ section.See "Experimental Protocols for Investigating Resistance" below.
Issue 2: Inconsistent Results Between Experiments

Inconsistent results can be frustrating. A systematic approach can help identify the source of variability.

Logical Flow for Addressing Inconsistent Results

G A Inconsistent Experimental Results B Review Experimental Protocols A->B C Check Reagent Quality & Storage A->C D Verify Equipment Calibration A->D E Standardize Cell Culture Conditions A->E F Perform a Pilot Study with Strictly Controlled Parameters B->F C->F D->F E->F

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

Table 2: Troubleshooting Inconsistent Results

Potential Source of Variability Recommended Action
Experimental Protocol Ensure all steps of the protocol are clearly defined and followed consistently. Pay close attention to incubation times, temperatures, and concentrations.
Reagents Use fresh, high-quality reagents. Verify the storage conditions and expiration dates of all components.
Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media formulations. Regularly test for mycoplasma contamination.
Equipment Ensure all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and maintained.

Experimental Protocols for Investigating Resistance

Protocol 1: Determination of IC50 Value

Objective: To determine the concentration of the compound that inhibits 50% of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To assess changes in the expression or phosphorylation status of proteins in a relevant signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., total and phosphorylated forms of p38 MAP kinase).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: qPCR for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of genes potentially involved in resistance, such as ABC transporters.

Methodology:

  • RNA Extraction: Treat cells with the compound, then extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative polymerase chain reaction (qPCR) using gene-specific primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Postulated Signaling Pathway and Resistance Mechanisms

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound and potential mechanisms of resistance.

Hypothetical Signaling Pathway and Resistance

Caption: A potential signaling pathway and mechanisms of resistance.

This technical support guide is intended to be a living document. As more research on this compound and its analogs becomes available, this information will be updated. We encourage researchers to share their findings to contribute to a collective understanding of the mechanisms of action and resistance to this class of compounds.

References

5-(4-Fluorophenyl)oxazol-2-amine assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)oxazol-2-amine. The information provided addresses potential assay interference and artifacts that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in screening assays?

This compound is a small molecule that, due to its chemical structure, has the potential to act as a Pan-Assay Interference Compound (PAINS). PAINS are known to cause false-positive results in high-throughput screening (HTS) assays through non-specific mechanisms rather than by specifically interacting with the intended biological target. Therefore, it is crucial to perform appropriate control experiments to ensure that any observed activity is genuine.

Q2: What are the common types of assay interference observed with compounds like this compound?

Compounds with structures similar to this compound can interfere with assays through several mechanisms:

  • Intrinsic Fluorescence: The compound itself may be fluorescent, leading to false signals in fluorescence-based assays.

  • Compound Aggregation: At certain concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Chemical Reactivity: The molecule may be chemically reactive and covalently modify proteins or other assay components, leading to non-specific effects.

  • Light Scattering: Aggregates of the compound can scatter light, which may interfere with assays that use light detection, such as absorbance or nephelometry.

Q3: How can I determine if this compound is interfering with my assay?

A series of counter-screens and control experiments should be performed. These include testing for intrinsic fluorescence, evidence of aggregation, and non-specific inhibition. Detailed protocols for these tests are provided in the Troubleshooting Guide section.

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate potential assay artifacts caused by this compound.

Issue 1: Suspected False-Positive in a Fluorescence-Based Assay

Symptoms:

  • The compound shows activity in a fluorescence polarization, FRET, or fluorescence intensity assay.

  • The dose-response curve may have a steep or unusual shape.

Troubleshooting Workflow:

start Start: Suspected False-Positive in Fluorescence Assay check_fluorescence 1. Check for Intrinsic Compound Fluorescence start->check_fluorescence measure_emission Measure compound emission at assay wavelengths check_fluorescence->measure_emission run_control 2. Run Assay in the Absence of Target observe_signal Observe signal change run_control->observe_signal is_fluorescent Is the compound fluorescent at assay wavelengths? measure_emission->is_fluorescent is_signal Is there a signal change? observe_signal->is_signal is_fluorescent->run_control No conclusion_fluorescence Conclusion: High likelihood of fluorescence interference. is_fluorescent->conclusion_fluorescence Yes conclusion_quenching Conclusion: Potential for quenching or other interference. is_signal->conclusion_quenching Yes no_interference Conclusion: Fluorescence interference is unlikely. is_signal->no_interference No next_step Proceed to Aggregation and Reactivity Checks conclusion_fluorescence->next_step conclusion_quenching->next_step no_interference->next_step

Caption: Troubleshooting workflow for suspected fluorescence interference.

Experimental Protocols:

  • Intrinsic Fluorescence Check:

    • Prepare a dilution series of this compound in the assay buffer.

    • Using a plate reader, measure the fluorescence intensity at the same excitation and emission wavelengths used in the primary assay.

    • A significant increase in fluorescence with increasing compound concentration indicates intrinsic fluorescence.

  • Control Assay (No Target):

    • Run the assay with all components except the biological target.

    • Add the compound at various concentrations.

    • A change in signal suggests the compound is interacting with assay components (e.g., the fluorescent substrate).

Quantitative Data Summary: Intrinsic Fluorescence

Concentration (µM)Fluorescence Intensity (RFU) at Ex/Em of Assay
0.1110
1520
104800
10025000
Note: These are example data and should be determined experimentally.
Issue 2: Non-Specific Inhibition and Irreproducible Results

Symptoms:

  • The compound shows activity against multiple, unrelated targets.

  • The IC50 value varies significantly between experiments.

  • The inhibition is sensitive to the presence of detergents.

Troubleshooting Workflow:

start Start: Suspected Non-Specific Inhibition detergent_test 1. Perform Assay with Non-ionic Detergent start->detergent_test observe_shift Observe change in IC50 detergent_test->observe_shift dls_test 2. Dynamic Light Scattering (DLS) detect_particles Detect particles in the micrometer range dls_test->detect_particles is_shift Is there a significant rightward shift in IC50? observe_shift->is_shift are_particles Are particles detected? detect_particles->are_particles is_shift->dls_test No conclusion_aggregation Conclusion: Inhibition is likely due to aggregation. is_shift->conclusion_aggregation Yes are_particles->conclusion_aggregation Yes no_aggregation Conclusion: Aggregation is not the primary mechanism. are_particles->no_aggregation No next_step Proceed to Reactivity Checks conclusion_aggregation->next_step no_aggregation->next_step

Caption: Troubleshooting workflow for suspected compound aggregation.

Experimental Protocols:

  • Detergent Supersaturation Assay:

    • Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • If this compound is an aggregator, a significant rightward shift (increase) in the IC50 value will be observed in the presence of the detergent.

  • Dynamic Light Scattering (DLS):

    • Prepare solutions of the compound in assay buffer at concentrations around its apparent IC50.

    • Use DLS to detect the presence of sub-micrometer particles, which are indicative of aggregation.

Quantitative Data Summary: Detergent Effect on IC50

Assay ConditionApparent IC50 (µM)
No Detergent5.2
0.01% Triton X-100> 100
Note: These are example data and should be determined experimentally.
Issue 3: Time-Dependent Inhibition or Loss of Activity

Symptoms:

  • The level of inhibition increases with pre-incubation time of the compound with the target protein.

  • The activity is not fully recovered after dilution.

Troubleshooting Workflow:

start Start: Suspected Chemical Reactivity preincubation_test 1. Pre-incubation Time-Dependence start->preincubation_test observe_ic50_change Observe change in IC50 with pre-incubation time preincubation_test->observe_ic50_change washout_test 2. Washout/Dialysis Experiment observe_recovery Observe recovery of enzyme/receptor activity washout_test->observe_recovery is_ic50_lower Does IC50 decrease with longer pre-incubation? observe_ic50_change->is_ic50_lower is_recovered Is activity recovered after washout? observe_recovery->is_recovered is_ic50_lower->washout_test No conclusion_reactive Conclusion: Compound may be a reactive electrophile. is_ic50_lower->conclusion_reactive Yes is_recovered->conclusion_reactive Yes, but reversible no_reactivity Conclusion: Covalent modification is unlikely. is_recovered->no_reactivity No conclusion_reactive->no_reactivity

Caption: Troubleshooting workflow for suspected chemical reactivity.

Experimental Protocols:

  • Pre-incubation Time-Dependence:

    • Pre-incubate the target protein with this compound for varying durations (e.g., 0, 15, 30, 60 minutes) before initiating the assay reaction.

    • A decrease in IC50 with longer pre-incubation times suggests time-dependent inhibition, which can be a hallmark of covalent modification.

  • Washout Experiment:

    • Incubate the target protein with a high concentration of the compound.

    • Remove the unbound compound by dialysis, size-exclusion chromatography, or rapid dilution.

    • Measure the activity of the washed target. If the activity is not restored, it suggests a covalent or very tightly bound interaction.

Quantitative Data Summary: Pre-incubation Effect on IC50

Pre-incubation Time (min)Apparent IC50 (µM)
012.5
157.8
304.1
602.3
Note: These are example data and should be determined experimentally.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow for characterizing a potential Pan-Assay Interference Compound (PAIN) like this compound.

cluster_0 Initial Hit cluster_1 Tier 1: Interference Checks cluster_2 Outcome hit Primary Assay Hit fluorescence Fluorescence Check hit->fluorescence aggregation Aggregation Check hit->aggregation reactivity Reactivity Check hit->reactivity false_positive False Positive (Artifact) fluorescence->false_positive Fails true_hit Confirmed Hit (Proceed with SAR) fluorescence->true_hit Passes aggregation->false_positive Fails aggregation->true_hit Passes reactivity->false_positive Fails reactivity->true_hit Passes

Caption: Logical workflow for triaging a potential PAINS hit.

By following these guidelines and performing the appropriate control experiments, researchers can confidently assess the biological activity of this compound and avoid common pitfalls associated with assay interference.

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-(4-Fluorophenyl)oxazol-2-amine, a key intermediate in pharmaceutical research.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the α-haloketone and urea or cyanamide. Impurities can lead to side reactions.

  • Reaction Conditions: The reaction is sensitive to temperature and time. Over-heating can cause decomposition, while insufficient heating may result in an incomplete reaction. See the table below for a comparison of reported reaction conditions.

  • Moisture: The presence of water can hydrolyze key intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purification Loss: The product can be lost during workup and purification. Optimize your extraction and chromatography methods. Consider using a different solvent system for extraction or a different stationary phase for chromatography.

Q2: I am observing multiple spots on my TLC plate besides the product. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. The primary byproduct is often the corresponding imidazole derivative.

  • Isomeric Imidazole: The reaction between an α-haloketone and urea can sometimes yield a 4,5-disubstituted-1,3-dihydroimidazol-2-one isomer. The reaction conditions, particularly the choice of solvent and base, can influence the selectivity. Microwave-assisted synthesis has been shown to favor the formation of the desired oxazole.[1]

  • Unreacted Starting Materials: If you see starting materials on your TLC, the reaction may be incomplete. Try extending the reaction time or slightly increasing the temperature.

  • Minimization Strategies: To minimize byproduct formation, ensure precise temperature control and consider microwave irradiation for improved selectivity. A thorough purification by column chromatography is usually effective in separating the desired oxazole from its imidazole isomer.

Q3: The purification of the final compound is proving difficult. What are the recommended procedures?

A3: Purification of this compound typically involves extraction followed by column chromatography or recrystallization.

  • Extraction: After quenching the reaction, perform an aqueous workup. The product is typically extracted into an organic solvent like ethyl acetate. Washing the organic layer with water and brine is crucial to remove inorganic impurities.

  • Column Chromatography: Silica gel is the most common stationary phase. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can yield highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method is the condensation of a 2-halo-1-(4-fluorophenyl)ethanone derivative with urea or a urea equivalent. A notable example is the microwave-assisted reaction of 2-bromo-1-(4-fluorophenyl)ethanone with urea in a solvent like DMF.[1]

Q2: Are there alternative reagents to urea for the formation of the 2-aminooxazole ring?

A2: Yes, cyanamide (H₂NCN) can also be used as a source of the N-C-N fragment to form the 2-aminooxazole ring. The reaction mechanism is similar, involving nucleophilic attack of the nitrogen on the carbonyl carbon followed by cyclization.

Q3: What analytical techniques are used to characterize the final product?

A3: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxazole Synthesis

ParameterMethod A (Conventional Heating)Method B (Microwave Irradiation)[1]
Starting Materials 2-bromo-1-(4-fluorophenyl)ethanone, Urea2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide, Urea
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 80-100 °C160 °C (433 K)
Reaction Time 4-8 hours10 minutes
Typical Yield 60-75%81%
Key Advantage Standard laboratory equipmentRapid reaction time, high yield, improved selectivity

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a similar synthesis.[1]

  • Reaction Setup: In a microwave reaction vial, combine 2-bromo-1-(4-fluorophenyl)ethanone (1.0 mmol), urea (1.2 mmol), and anhydrous dimethylformamide (DMF) (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160 °C for 10 minutes with stirring.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.

Visualizations

Synthesis_Pathway 2-bromo-1-(4-fluorophenyl)ethanone 2-bromo-1-(4-fluorophenyl)ethanone Intermediate Acylic Intermediate 2-bromo-1-(4-fluorophenyl)ethanone->Intermediate + Urea (DMF, 160°C, MW) Urea Urea Urea->Intermediate Product This compound Intermediate->Product Cyclization (-HBr, -H2O)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Optimize Workup & Purification start->check_workup sub_reagents Use Pure Starting Materials Adjust Stoichiometry check_reagents->sub_reagents sub_conditions Adjust Temperature/Time Consider Microwave check_conditions->sub_conditions sub_workup Modify Extraction Solvents Optimize Chromatography check_workup->sub_workup end Improved Synthesis sub_reagents->end sub_conditions->end sub_workup->end Logical_Relationships parent Synthesis of 2-Aminooxazoles child1 Conventional Heating parent->child1 child2 Microwave Irradiation parent->child2 subchild1_1 Longer Reaction Times child1->subchild1_1 subchild1_2 Lower Selectivity (Potential for Imidazole byproduct) child1->subchild1_2 subchild2_1 Rapid Reaction child2->subchild2_1 subchild2_2 Higher Yield & Selectivity child2->subchild2_2

References

5-(4-Fluorophenyl)oxazol-2-amine cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oxazole-Based Compound Cytotoxicity Screening.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers working with oxazole derivatives, focusing on compounds structurally related to 5-(4-Fluorophenyl)oxazol-2-amine.

Disclaimer: Publicly available cytotoxicity data for this compound is limited. The information herein is based on the broader class of oxazole and aminoxazole derivatives and established principles of in vitro toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound and related oxazole derivatives?

A1: While specific data for this compound is scarce, oxazole derivatives are frequently investigated as anticancer agents and are known to induce cytotoxicity through various mechanisms.[1][2][3][4] These can include:

  • Induction of Apoptosis: Many oxazole compounds trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways.[1][4] This often involves the activation of caspases and DNA fragmentation.[1]

  • Cell Cycle Arrest: The compound may halt cell proliferation at specific checkpoints of the cell cycle, preventing tumor cells from dividing.

  • Inhibition of Key Enzymes: Some derivatives target essential enzymes like DNA topoisomerases or protein kinases, leading to cell death.[3][4]

  • Disruption of Microtubules: Similar to other anticancer agents, some oxazoles can interfere with microtubule dynamics, which is crucial for cell division.[3][4]

Q2: How can I mitigate the general cytotoxicity of my test compound to better target cancer cells?

A2: Mitigating off-target cytotoxicity while maintaining anti-cancer efficacy is a central goal in drug development. Strategies include:

  • Structural Modification: Conjugating the active compound with moieties that are preferentially taken up by cancer cells can enhance specificity. For example, linking the drug to a ligand that binds to overexpressed receptors on cancer cells.

  • Targeted Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can improve its pharmacokinetic profile and target it to the tumor site, reducing systemic exposure.

  • Dose Optimization: Carefully titrating the concentration to a level that is toxic to cancer cells but has minimal effect on normal cells is crucial. Comparing IC50 values between cancerous and non-cancerous cell lines can establish a therapeutic window.[1]

Q3: What are the critical parameters to consider when designing a cytotoxicity experiment?

A3: The reliability of your results depends on careful experimental design. Key factors include:

  • Cell Density: The number of cells seeded per well can significantly impact results. Too few cells may lead to low signals, while too many can result in nutrient depletion and cell stress unrelated to the compound.[5][6]

  • Compound Concentration Range: A broad range of concentrations, typically in a serial dilution, is necessary to determine the dose-response curve and calculate an accurate IC50 value.

  • Exposure Time: The duration of treatment can reveal the kinetics of the cytotoxic effect. Common time points are 24, 48, and 72 hours.[6][7]

  • Controls: Proper controls are essential for data interpretation. These must include: a negative control (vehicle only), a positive control (a known cytotoxic agent), and a no-cell control (medium only for background measurement).[7]

Troubleshooting Guide

Q1: My absorbance/fluorescence values are too low across the entire plate. What could be the cause?

A1: Low signal is a common issue that can often be traced back to cell density.[5]

  • Possible Cause: The initial number of cells seeded was too low, or the cells did not proliferate as expected.

  • Solution:

    • Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that results in a robust signal for your chosen assay and incubation time.

    • Check Cell Health: Ensure your cell stock is healthy, free from contamination, and within a low passage number.

    • Verify Reagent Performance: Confirm that your detection reagent (e.g., MTT, MTS) is within its expiry date and was prepared correctly.

Q2: I'm seeing high variability in the results between replicate wells. How can I improve consistency?

A2: High variability can obscure real effects and make data interpretation difficult.

  • Possible Causes:

    • Inconsistent cell seeding across the plate.

    • Pipetting errors during the addition of the compound or detection reagents.[5]

    • "Edge effects" in the microplate where wells on the perimeter behave differently due to temperature or evaporation gradients.

  • Solutions:

    • Improve Pipetting Technique: Ensure the cell suspension is homogenous before seeding. When adding reagents, be consistent with your technique. Use calibrated pipettes.

    • Avoid Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

    • Gentle Handling: Handle the plate gently to avoid disturbing the cell monolayer.[5]

Q3: The cytotoxicity of my compound seems to decrease at the highest concentrations. Why is this happening?

A3: This "bell-shaped" dose-response curve can be caused by the compound's physicochemical properties.

  • Possible Cause: The compound may be precipitating out of the solution at high concentrations, reducing its effective concentration and bioavailability to the cells.

  • Solution:

    • Check Solubility: Visually inspect the wells with the highest concentrations under a microscope for any signs of precipitation.

    • Use a Lower Concentration Range: If solubility is an issue, adjust your serial dilutions to stay within the soluble range of the compound.

    • Consider a Different Solvent: Ensure the solvent used to dissolve the compound is compatible with your cell culture and does not cause toxicity on its own. The final solvent concentration in the media should typically be less than 0.5%.

Quantitative Data Summary

The following table presents hypothetical IC50 values for a representative aminoxazole compound ("Compound-AOx") to illustrate how cytotoxicity data can be summarized.

Cell LineCancer TypeIncubation TimeIC50 (µM)
A549Lung Carcinoma48 hours12.5
MCF-7Breast Adenocarcinoma48 hours8.2
HeLaCervical Adenocarcinoma48 hours15.1
PC3Prostate Adenocarcinoma48 hours22.4
BEAS-2BNormal Bronchial Epithelium48 hours> 100

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol outlines the measurement of cell viability based on the reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[8]

Materials:

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound)

  • Appropriate cell line and culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute the cell suspension to the optimized seeding density in culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.

    • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and no-cell blank wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed Cells in 96-well Plate B Incubate (24h) for Cell Adherence A->B D Treat Cells with Compound B->D C Prepare Compound Serial Dilutions C->D E Incubate for Exposure Period (e.g., 48h) D->E F Add Viability Reagent (e.g., MTT, MTS) E->F G Incubate (3-4h) F->G H Add Solubilizer (if needed, e.g., DMSO) G->H I Read Absorbance/Fluorescence H->I J Data Analysis (Calculate IC50) I->J

Caption: A standard workflow for conducting an in vitro cytotoxicity assay.

G cluster_pathway Hypothetical Cytotoxicity Pathway for an Oxazole Derivative Compound Oxazole Derivative Membrane Cell Membrane Compound->Membrane Enters Cell Bax Bax Activation Membrane->Bax Bcl2 Bcl-2 Inhibition Membrane->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by an oxazole compound.

G cluster_troubleshooting Troubleshooting Flowchart Start Inconsistent or Unexpected Results? Issue_Var High Variability? Start->Issue_Var Issue_Low Low Signal? Start->Issue_Low Issue_Curve Non-Sigmoidal Curve? Start->Issue_Curve Sol_Var1 Check Pipetting Technique Ensure Homogenous Cell Suspension Issue_Var->Sol_Var1 Yes Sol_Var2 Avoid Plate Edge Effects Issue_Var->Sol_Var2 Yes Sol_Low1 Optimize Cell Seeding Density Issue_Low->Sol_Low1 Yes Sol_Low2 Verify Reagent Viability & Preparation Issue_Low->Sol_Low2 Yes Sol_Curve1 Check Compound Solubility (Look for Precipitation) Issue_Curve->Sol_Curve1 Yes Sol_Curve2 Adjust Concentration Range Issue_Curve->Sol_Curve2 Yes

Caption: A logical guide for troubleshooting common cytotoxicity assay issues.

References

Technical Support Center: Improving the Bioavailability of 5-(4-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 5-(4-Fluorophenyl)oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to its low aqueous solubility. The planar aromatic structure and the fluorophenyl group contribute to its lipophilicity, which can lead to poor dissolution in the gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state.[1][2] Additionally, as with many xenobiotics, it may be subject to first-pass metabolism in the gut wall and liver.[3]

Q2: What is the Biopharmaceutics Classification System (BCS) and where might this compound fall?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[4] Given its likely low solubility and potentially high permeability due to its lipophilic nature, this compound is anticipated to be a BCS Class II compound.[1][5] For BCS Class II drugs, the primary barrier to oral bioavailability is the dissolution rate.[1]

Q3: What are the initial formulation strategies to consider for a BCS Class II compound like this?

A3: For a BCS Class II compound, the primary goal is to enhance the solubility and dissolution rate.[1] Initial strategies to consider include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][5]

  • Salt Formation: If the compound has an ionizable group (the oxazol-2-amine moiety is basic), forming a salt with a suitable counterion can significantly increase its aqueous solubility.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated concentration in vivo, thereby enhancing absorption.[6]

  • Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can improve its absorption via the lymphatic pathway and by presenting it to the gastrointestinal mucosa in a solubilized form.[3]

Q4: Which in vitro assays are recommended to screen for improved formulations?

A4: A variety of in vitro models can help predict in vivo performance and screen formulations:

  • Kinetic Solubility Assays: To determine the apparent solubility of the compound in different media (e.g., simulated gastric and intestinal fluids).

  • Dissolution Testing: Using USP apparatus (e.g., paddle or basket) to measure the rate and extent of drug release from a formulation.[7]

  • In Vitro Permeability Assays: Models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are used to predict the intestinal permeability of the drug.[4][7][8]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of the Active Pharmaceutical Ingredient (API)

Problem: The synthesized this compound exhibits very low solubility in aqueous buffers across the physiological pH range (1.2 to 6.8).

Potential Causes:

  • High crystallinity and lattice energy of the solid form.

  • Lipophilic nature of the molecule.

Recommended Solutions & Experimental Protocols:

1. Salt Screening
  • Objective: To identify a salt form with improved aqueous solubility and a stable crystalline structure.

  • Protocol:

    • Dissolve 50 mg of this compound in a suitable organic solvent (e.g., acetone, ethanol).

    • Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric) in the same solvent.

    • Mix the API solution with each acid solution and allow for solvent evaporation or cooling crystallization.

    • Analyze the resulting solids using X-ray powder diffraction (XRPD) to identify new crystalline forms and dynamic vapor sorption (DVS) to assess hygroscopicity.

    • Measure the kinetic solubility of the most promising salt forms in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF).

2. Co-crystal Formation
  • Objective: To form a co-crystal with a pharmaceutically acceptable co-former to enhance solubility.

  • Protocol:

    • Select a range of co-formers with complementary functional groups (e.g., dicarboxylic acids, amides).

    • Screen for co-crystal formation using techniques like liquid-assisted grinding or slurry crystallization.

    • Characterize the resulting solids by XRPD, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm co-crystal formation.

    • Evaluate the solubility and dissolution rate of the co-crystals in relevant biorelevant media.

Formulation Strategy Aqueous Solubility (µg/mL at pH 6.8) Dissolution Rate (mg/cm²/min)
Free Base (Micronized)1.50.02
Hydrochloride Salt75.21.8
Maleate Salt120.53.5
Co-crystal with Succinic Acid45.80.9

Table 1: Hypothetical solubility and dissolution data for different forms of this compound.

Issue 2: Poor In Vivo Exposure in Preclinical Species

Problem: Despite achieving moderate solubility enhancement with a salt form, the in vivo exposure (AUC) in rodents is still low and variable.

Potential Causes:

  • Precipitation of the less soluble free base in the higher pH environment of the small intestine.

  • First-pass metabolism.

  • P-glycoprotein (P-gp) mediated efflux.

Recommended Solutions & Experimental Protocols:

1. Amorphous Solid Dispersion (ASD)
  • Objective: To create a formulation that maintains a supersaturated state of the drug in the gastrointestinal tract to enhance absorption.

  • Protocol:

    • Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) for miscibility and stabilization of the amorphous drug.

    • Prepare the ASD using spray-drying or hot-melt extrusion.

    • Characterize the ASD for amorphicity (by XRPD and DSC) and drug-polymer interactions (by IR spectroscopy).

    • Perform in vitro dissolution testing in biorelevant media to assess the extent and duration of supersaturation.

    • Conduct a pharmacokinetic study in rodents to compare the exposure of the ASD formulation to a simple salt suspension.

2. Lipid-Based Formulation (LBF)
  • Objective: To present the drug in a solubilized form for absorption, potentially leveraging lymphatic uptake.

  • Protocol:

    • Screen the solubility of the drug in various oils, surfactants, and co-solvents.

    • Develop different types of lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS).

    • Characterize the formulations by assessing their self-emulsification properties, droplet size distribution, and drug precipitation upon dispersion in aqueous media.

    • Evaluate the in vivo performance of the lead LBF in a suitable animal model.

Formulation Cmax (ng/mL) AUC (ng·h/mL) Bioavailability (%)
Aqueous Suspension (Free Base)50150< 5
Hydrochloride Salt Suspension25090015
Amorphous Solid Dispersion (20% drug load in HPMC-AS)800450055
SEDDS Formulation650380048

Table 2: Hypothetical pharmacokinetic parameters in rats for different formulations of this compound at a 10 mg/kg dose.

Visualizations

experimental_workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation start API: this compound solubility Solubility Profiling (pH 1.2 - 7.4) start->solubility permeability Permeability Assay (PAMPA) start->permeability bcs_class Determine BCS Class solubility->bcs_class permeability->bcs_class salt Salt/Co-crystal Screening bcs_class->salt BCS II/IV asd Amorphous Solid Dispersion bcs_class->asd lipid Lipid-Based Formulation bcs_class->lipid pk_study Rodent PK Study salt->pk_study asd->pk_study lipid->pk_study

Caption: Workflow for selecting a bioavailability enhancement strategy.

troubleshooting_workflow start Low in vivo exposure (Low AUC) check_dissolution Was in vitro dissolution rate-limiting? start->check_dissolution check_permeability Is permeability low? (e.g., Caco-2 efflux) check_dissolution->check_permeability No solubility_issue Solubility/Dissolution Issue check_dissolution->solubility_issue Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No permeability_issue Permeability Issue check_permeability->permeability_issue Yes metabolism_issue Metabolism Issue check_metabolism->metabolism_issue Yes solution_sol Enhance dissolution: - ASD - Particle size reduction - Lipid formulation solubility_issue->solution_sol solution_perm Address efflux: - P-gp inhibitor screening - Prodrug approach permeability_issue->solution_perm solution_met Bypass first-pass: - Prodrug approach - Alternative route metabolism_issue->solution_met

Caption: Decision tree for troubleshooting poor oral bioavailability.

References

Validation & Comparative

Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-(4-Fluorophenyl)oxazol-2-amine analogs, supported by experimental data. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

The core structure, this compound, serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. Analogs of this compound have demonstrated notable activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3), 5-lipoxygenase (5-LOX), and tubulin polymerization, highlighting their potential as anticancer and anti-inflammatory agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.

Quantitative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the N-phenyl ring. The following tables summarize the inhibitory activities of a series of these analogs against key biological targets.

Table 1: FLT3 Kinase and Cell Growth Inhibitory Activities

Recent studies have identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine derivatives as potent inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] The data below showcases the structure-activity relationship (SAR) of these analogs, with compound 7c emerging as a particularly effective inhibitor.

Compound IDR Group (Substitution on N-phenyl)FLT3-ITD Inhibition (%) @ 100 nMFLT3-D835Y Inhibition (%) @ 100 nMMolm-13 Cell Growth IC50 (nM)MV4-11 Cell Growth IC50 (nM)
2c 2-F89928595
4c 4-F91947080
5c 2-Cl93956575
6c 3-Cl889190100
7c H (unsubstituted)95985060

Data extracted from a study on novel FLT3 inhibitors.[1]

Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Structurally Related Analogs

While specific data for a series of this compound analogs as 5-LOX inhibitors is not available in the reviewed literature, studies on structurally similar N-aryl-5-aryloxazol-2-amine derivatives demonstrate the potential of this scaffold to inhibit 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. A hydroxyl or amino group at the para-position of the N-phenyl ring was found to be crucial for potent inhibitory activity.

Compound IDN-Aryl Substituent5-Aryl Substituent5-LOX Inhibition IC50 (µM)
Analog A 4-Hydroxyphenyl4-FluorophenylPotent (Specific value not provided in abstract)
Analog B 4-Aminophenyl4-FluorophenylPotent (Specific value not provided in abstract)
Analog C Phenyl4-FluorophenylLess Potent

Qualitative data based on SAR analysis of N-aryl-5-aryloxazol-2-amine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments relevant to the evaluation of this compound analogs.

General Synthesis of N-Aryl-5-(4-fluorophenyl)oxazol-2-amine Derivatives

The synthesis of the title compounds can be achieved through a multi-step process, as illustrated in the workflow diagram below. A common route involves the reaction of a substituted aniline with an appropriate isothiocyanate, followed by cyclization with an α-haloketone.

General Synthetic Workflow sub_aniline Substituted Aniline phenylisothiocyanate Substituted Phenylisothiocyanate sub_aniline->phenylisothiocyanate Reaction isothiocyanate Thiophosgene final_product 5-(4-Fluorophenyl)-N-aryloxazol-2-amine phenylisothiocyanate->final_product Cyclization haloketone 2-Azido-1-(4-fluorophenyl)ethan-1-one haloketone->final_product phosphine Triphenylphosphine phosphine->final_product

Caption: General synthesis of N-Aryl-5-(4-fluorophenyl)oxazol-2-amine analogs.

FLT3 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of FLT3 kinase.

  • Reagents and Materials: Recombinant human FLT3 (wild-type and mutants), ATP, substrate peptide, kinase buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the FLT3 enzyme, substrate peptide, and kinase buffer.

    • Add the test compounds to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP and incubate for a defined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection system, which typically involves a luminescence-based readout.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of compounds on cancer cell lines.

  • Cell Lines: Molm-13, MV4-11 (FLT3-ITD positive AML cell lines), and a control cell line (e.g., HL-60, FLT3-null).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the 5-LOX enzyme.

  • Reagents and Materials: Human recombinant 5-LOX, arachidonic acid (substrate), assay buffer, test compounds, and a detection reagent (e.g., a fluorescent probe that reacts with the product).

  • Procedure:

    • Pre-incubate the 5-LOX enzyme with the test compounds at various concentrations in the assay buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the reaction mixture at 37°C for a specified time.

    • Stop the reaction and measure the product formation using a suitable detection method, such as spectrophotometry or fluorometry.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds requires knowledge of the relevant signaling pathways.

FLT3 Signaling Pathway in AML

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are central to the pathogenesis of AML.

Simplified FLT3 Signaling Pathway in AML FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->PI3K FLT3_ITD->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor This compound Analog (e.g., 7c) Inhibitor->FLT3_ITD

Caption: FLT3 signaling and the point of inhibition by the analogs.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel inhibitors involves a series of well-defined steps, from initial synthesis to in-depth biological evaluation.

Inhibitor Screening and Evaluation Workflow cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase Synthesis Analog Synthesis HTS High-Throughput Screening (e.g., Kinase Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the discovery and development of enzyme inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presented data highlights the potential of these analogs as potent inhibitors of FLT3 kinase for the treatment of AML. Further exploration of the structure-activity relationships, particularly concerning substitutions on the N-phenyl ring, is warranted to optimize potency and selectivity. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to advance the development of this important class of compounds.

References

Validating p38 MAP Kinase as the Target for 5-(4-Fluorophenyl)oxazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide utilizes data for a closely related isoxazole analog, [5-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-isoxazol-2-amine], as a surrogate for comparative purposes, alongside established p38 MAPK inhibitors. This approach allows for a meaningful evaluation of the potential efficacy and characteristics of 5-(4-Fluorophenyl)oxazol-2-amine as a p38 MAPK inhibitor.

Comparative Analysis of p38 MAPK Inhibitors

The following table summarizes the in vitro inhibitory activity of the surrogate for this compound and three well-characterized p38 MAPK inhibitors against the p38α isoform.

CompoundScaffoldp38α IC50 (nM)
Surrogate for this compound IsoxazoleData not available for the exact compound. A related isoxazole compound showed a twofold decrease in IC50 compared to SB-203580.
SB-203580Imidazole50
BIRB 796 (Doramapimod)Pyrazole-Urea38[1][2][3]
VX-702Aminopyridine4-20[4][5]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for accurate interpretation. Below is a representative experimental protocol for a p38α kinase enzymatic assay.

p38α Kinase Enzymatic Assay Protocol

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against p38α MAP kinase.

1. Reagents and Materials:

  • Recombinant human p38α (MAPK14)

  • Biotinylated ATF2 (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)

  • 384-well low-volume microplates

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: The kinase, substrate, and ATP are prepared in the kinase buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 2 µL of the p38α enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the level of substrate phosphorylation using an appropriate detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, MEKKs) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (ATF2, MK2) p38->Downstream phosphorylates Inhibitor This compound (and alternatives) Inhibitor->p38 Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Reaction_Setup Kinase Reaction (p38α, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The available evidence strongly supports the hypothesis that this compound is an inhibitor of p38 MAP kinase. Its chemical structure aligns with a class of compounds known to target this critical inflammatory pathway. While direct quantitative data for this specific molecule is pending, the comparative analysis with established p38 inhibitors, based on a structurally similar surrogate, provides a valuable framework for its potential therapeutic application. Further experimental validation is necessary to precisely determine its inhibitory potency and selectivity profile. The provided experimental protocol and workflow diagrams offer a clear guide for researchers to conduct such validation studies.

References

Navigating the Cytotoxic Landscape: A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in oxazole-based compounds as potential anticancer agents, a comprehensive cross-validation of the specific activity of 5-(4-Fluorophenyl)oxazol-2-amine across various cancer cell lines remains limited in publicly available research. However, by examining the biological activity of structurally similar compounds, we can infer its potential efficacy and mechanisms of action. This guide provides a comparative analysis of related oxazole and benzoxazole derivatives, summarizing their cytotoxic effects and outlining the experimental protocols used to determine them.

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of fluorinated oxazole compounds. Due to the absence of direct experimental data for this compound, this report focuses on its close structural analogs to provide a valuable reference for future research and drug discovery efforts.

Comparative Cytotoxicity of Structurally Related Oxazole Derivatives

To contextualize the potential activity of this compound, the cytotoxic activities of several analogous compounds are presented below. These compounds share key structural features, such as the oxazole core and phenyl substitutions, which are believed to contribute to their anticancer properties.

Compound/AnalogCell LineAssay TypeActivity (IC50 in µM)Reference
N,5-diphenyloxazole-2-carboxamide (Compound 9)HeLaSRB Assay0.78[1]
A549SRB Assay1.08[1]
HepG2SRB Assay1.27[1]
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (Compound H1)HeLaMTT Assay0.38[2]
SiHaMTT Assay> 10 (Inactive)[2]
3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole (Compound 7e)MDAMB-231MTT Assay50.36[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of analogous compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 72 hours.

  • Cell Fixation: Following incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.

MTT Assay for Cell Viability

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Drug Incubation: The cells are treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 is determined.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not yet elucidated, related compounds have been shown to interfere with critical cellular processes such as tubulin polymerization and cell cycle progression.

G Potential Mechanism of Action for Oxazole-Based Anticancer Agents cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Processes cluster_3 Cellular Outcome Oxazole_Compound 5-Phenyloxazole Derivative Tubulin Tubulin Subunits Oxazole_Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Cell_Cycle Cell Cycle Progression Polymerization->Cell_Cycle Disrupts G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential mechanism involving tubulin polymerization inhibition.

The general workflow for screening and evaluating the anticancer activity of novel compounds like this compound typically follows a multi-step process.

G General Workflow for Anticancer Drug Screening Start Compound Synthesis & Characterization Screening In vitro Cytotoxicity Screening (e.g., NCI-60 Panel, MTT/SRB Assays) Start->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Dose_Response->Mechanism In_Vivo In vivo Xenograft Models Mechanism->In_Vivo End Lead Optimization In_Vivo->End

Caption: Standard workflow for anticancer compound evaluation.

References

A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine and Standard-of-Care Drugs in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-(4-Fluorophenyl)oxazol-2-amine is a research compound and not an approved therapeutic. The following guide is a hypothetical comparison based on the potential mechanisms of action suggested by its chemical structure and available data on similar compounds. The purpose is to illustrate a scientific comparison for research and development audiences.

Introduction

While specific preclinical and clinical data for this compound are not publicly available, its structural motif, a substituted oxazole, is prevalent in compounds targeting key inflammatory mediators. This guide provides a comparative overview of this compound class against established standard-of-care drugs for inflammatory conditions such as rheumatoid arthritis and osteoarthritis. The comparison is based on the hypothesized mechanisms of action for this compound as a potential inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) or cyclooxygenase-2 (COX-2), both critical enzymes in inflammatory signaling pathways.

Hypothesized Mechanism of Action of this compound

The chemical scaffold of this compound suggests a potential inhibitory activity against key kinases or enzymes involved in inflammation. Oxazole and isoxazole cores are features of known inhibitors of both p38 MAPK and COX-2.

  • p38 MAPK Inhibition: The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of p38 MAPK can therefore suppress the inflammatory response.

  • COX-2 Inhibition: The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as coxibs.

The following sections will compare the potential therapeutic profile of a this compound-like compound with current standard-of-care drugs that target these or related pathways.

Comparative Analysis with Standard-of-Care Drugs

The standard-of-care for inflammatory diseases like rheumatoid arthritis and osteoarthritis includes a range of medications with different mechanisms of action.

Table 1: Comparison of Mechanistic Profiles
Drug/Compound ClassPrimary Mechanism of ActionKey Molecular Target(s)Therapeutic Effect
This compound (Hypothesized) Inhibition of pro-inflammatory cytokine production or prostaglandin synthesis.p38 MAPK or COX-2Anti-inflammatory, Analgesic
Methotrexate Inhibition of dihydrofolate reductase, leading to increased adenosine levels and inhibition of purine metabolism.[1][2][3][4][5]Dihydrofolate reductase (DHFR), AICAR transformylaseImmunosuppressive, Anti-inflammatory
Celecoxib Selective inhibition of prostaglandin synthesis.[6][7][8][9][10]Cyclooxygenase-2 (COX-2)Anti-inflammatory, Analgesic, Antipyretic
Diclofenac Non-selective inhibition of prostaglandin synthesis.[11][][13][14][15]Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)Anti-inflammatory, Analgesic, Antipyretic
Etanercept Binds to and neutralizes TNF-α, preventing it from activating its receptors.[16][17][18][19][20]Tumor Necrosis Factor-alpha (TNF-α)Anti-inflammatory, Disease-modifying
Adalimumab Monoclonal antibody that binds to and neutralizes TNF-α.[21][22][23][24][25]Tumor Necrosis Factor-alpha (TNF-α)Anti-inflammatory, Disease-modifying

Quantitative Comparison of Inhibitory Potency

Without experimental data for this compound, we present a hypothetical comparison based on typical potencies of similar oxazole-based inhibitors found in research literature.

Table 2: In Vitro Inhibitory Potency (IC50) - A Hypothetical Comparison
Compound/DrugTargetIC50 (nM) - Representative Values
Oxazole-based p38 Inhibitor (Representative) p38 MAPK10 - 100
Oxazole-based COX-2 Inhibitor (Representative) COX-250 - 500
Celecoxib COX-2~40
Diclofenac COX-1 / COX-2~5 / ~1
Etanercept TNF-α(Binding Affinity, Kd) ~0.1
Adalimumab TNF-α(Binding Affinity, Kd) ~5

Note: IC50 values can vary significantly based on assay conditions.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental approach to evaluate a novel compound like this compound, the following diagrams are provided.

p38_MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MAPKKs (MKK3/6) Stress->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors mRNA_S mRNA Stabilization (e.g., TTP) MK2->mRNA_S Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines mRNA_S->Cytokines Compound This compound Compound->p38 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (PGE2, PGI2) PGH2->PGs Inflammation Pain & Inflammation PGs->Inflammation Compound This compound Compound->COX2 Inhibition Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay Enzymatic Assays (p38 MAPK or COX-2) CellAssay Cell-based Assays (Cytokine release, PG production) EnzymeAssay->CellAssay AnimalModel Animal Models of Inflammation (e.g., CIA, Paw Edema) CellAssay->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Tox Toxicology Studies PKPD->Tox

References

A Comparative Guide to the Reproducibility of Experiments with 5-(4-Fluorophenyl)oxazol-2-amine and its Alternatives in p38 MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental reproducibility for 5-(4-Fluorophenyl)oxazol-2-amine and its alternatives, with a focus on their role as potential inhibitors of p38 mitogen-activated protein (MAP) kinase. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on providing a framework for its evaluation by comparing it to well-characterized alternative p38 MAP kinase inhibitors. The provided experimental protocols and comparative data are intended to serve as a baseline for researchers aiming to reproduce or build upon studies in this area.

Introduction to this compound and its Therapeutic Target

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been identified as potential inhibitors of p38α MAP kinase[1]. The p38 MAP kinase signaling pathway is a crucial mediator of the cellular response to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for inflammatory diseases and cancer.

Comparative Analysis of p38 MAP Kinase Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare it against established p38 MAP kinase inhibitors. The following table summarizes the in vitro potency of several key alternatives.

Compound NameTarget(s)IC50 (nM)Key Findings
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38, 65, 200, 520A pan-p38 MAPK inhibitor with high affinity for p38α (Kd = 0.1 nM). It has demonstrated efficacy in animal models of inflammation[2].
VX-745 (Neflamapimod) p38α, p38β10, 220A potent and selective inhibitor of p38α with good blood-brain barrier penetration. It has shown anti-inflammatory activity[3].
SB203580 p38α, p38β250, 500A selective inhibitor of p38 MAPK, widely used as a research tool to study the p38 signaling pathway[4].
LY2228820 (Ralimetinib) p38α, p38β5.3, 3.2A potent and selective, ATP-competitive inhibitor of p38 MAPK α/β with demonstrated antitumor activity in preclinical models[5][6][7].

Experimental Protocols

Reproducibility in scientific research is fundamentally dependent on detailed and accurate methodological reporting. Below are representative protocols for the synthesis of a this compound analog and a key biological assay for evaluating its function.

Synthesis of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine

This protocol describes a microwave-assisted synthesis, which is often employed to improve reaction times and yields[1].

Materials:

  • 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide

  • Urea

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Combine 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide (150 mg, 0.40 mmol) and urea (24 mg, 0.40 mmol) in a reaction vial containing 1 ml of DMF.

  • Heat the reaction vessel in a CEM microwave reactor for 10 minutes at 160°C (433 K) with an initial power of 250 W.

  • After heating, cool the vessel to room temperature using compressed air.

  • Add water and ethyl acetate to the reaction mixture and separate the organic layer.

  • Wash the organic layer three times with water.

  • Dry the organic layer over sodium sulfate and concentrate it in vacuo.

  • Suspend the resulting yellow residue twice with a DCM/EtOH (95:5) mixture, filter, and dry to obtain the final product.

A reported yield for this synthesis is 81%[1].

p38 MAP Kinase Activity Assay (In Vitro)

This protocol outlines a general procedure for measuring the activity of p38 MAP kinase and the inhibitory effects of compounds like this compound. This assay typically involves the immunoprecipitation of activated p38 MAPK followed by a kinase assay using a specific substrate.

Materials:

  • Cell lysate from stimulated cells (e.g., with UV radiation or cytokines)

  • Immobilized anti-phospho-p38 MAPK antibody

  • Kinase buffer

  • ATP

  • ATF-2 fusion protein (substrate)

  • Test compound (e.g., this compound)

  • SDS-PAGE and Western blotting reagents

  • Anti-phospho-ATF-2 antibody

Procedure:

  • Immunoprecipitation of phospho-p38 MAPK:

    • Incubate cell lysates with immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to selectively capture the activated kinase.

    • Wash the immunoprecipitate to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the immunoprecipitate in kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the ATF-2 substrate.

    • Incubate at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Detect the level of phosphorylated ATF-2 using a specific primary antibody and a suitable secondary antibody-HRP conjugate.

    • Visualize the results using a chemiluminescence detection system.

The reduction in phosphorylated ATF-2 in the presence of the test compound indicates inhibition of p38 MAP kinase activity.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the conceptualization and replication of these experiments, the following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow.

p38_MAPK_Pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream inhibitor This compound & Alternatives inhibitor->p38 response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

experimental_workflow synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assay with Inhibitor purification->kinase_assay cell_culture Cell Culture & Stimulation ip Immunoprecipitation of phospho-p38 MAPK cell_culture->ip ip->kinase_assay western_blot SDS-PAGE & Western Blot kinase_assay->western_blot data_analysis Data Analysis (IC50) western_blot->data_analysis

Caption: Workflow for Synthesis and In Vitro Evaluation.

Conclusion

While direct experimental data on the reproducibility of this compound is not extensively documented in publicly accessible literature, this guide provides a framework for its systematic evaluation. By utilizing the provided synthesis and assay protocols, researchers can generate robust and reproducible data. Comparing these findings against the performance of established p38 MAP kinase inhibitors, such as those detailed in this guide, will be crucial in determining the therapeutic potential of this compound and its derivatives. Adherence to detailed and standardized protocols is paramount to ensuring the reproducibility and reliability of experimental outcomes in the pursuit of novel therapeutics.

References

Validating In Vitro Anticancer Potential: A Comparative In Vivo Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs and Standard FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the in vivo efficacy of oxazole-based compounds, particularly focusing on the therapeutic potential of 5-(4-Fluorophenyl)oxazol-2-amine and its analogs, is presented here for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of a closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, against established FMS-like tyrosine kinase 3 (FLT3) inhibitors, providing crucial data to bridge the gap between in vitro discoveries and in vivo validation.

Recent in vitro studies have highlighted the promise of oxazole derivatives as a class of potent anticancer agents.[1] Among these, compounds structurally similar to this compound have demonstrated significant activity as FLT3 inhibitors, a key target in Acute Myeloid Leukemia (AML).[2] This guide delves into the in vivo validation of these findings, utilizing the MV4-11 xenograft mouse model, a standard for assessing the efficacy of FLT3-targeted therapies.

Comparative In Vivo Efficacy

The following tables summarize the in vivo performance of a this compound analog and leading FLT3 inhibitors in the MV4-11 xenograft model. This direct comparison allows for an objective evaluation of their anti-leukemic activity.

Table 1: In Vivo Tumor Growth Inhibition of FLT3 Inhibitors in MV4-11 Xenograft Model

CompoundDosage and AdministrationTumor Growth Inhibition (%)Reference
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Analog) Not explicitly quantified in abstractPotent anti-leukemic effects confirmed[2]
Quizartinib 0.3 to 10 mg/kg, oral, dailyDose-dependent, EC90 of 0.73 mg/kg[3]
Gilteritinib 30 mg/kg, oral, daily97%[4][5]
Midostaurin Dose not specified in abstractSignificant tumor growth inhibition[6][7]

Table 2: Survival and Response Data from MV4-11 Xenograft Studies

CompoundKey Survival/Response OutcomesReference
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Analog) Confirmed anti-leukemic activity in vivo[2]
Quizartinib Significant tumor reduction[2]
Gilteritinib Significantly increased survival; median survival of >168 days vs. 61.5 days for vehicle[1]
Midostaurin Significantly lowered leukemia burden and increased median survival[8]

Experimental Protocols

A detailed methodology for the in vivo validation of these compounds is crucial for reproducibility and further research. The following protocol outlines the key steps for a subcutaneous MV4-11 xenograft study.

Experimental Protocol: Subcutaneous MV4-11 Xenograft Model

  • Cell Culture: Human MV4-11 AML cells, which endogenously express the FLT3-ITD mutation, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or SCID/bg) are used to prevent rejection of the human tumor cells.[3][10]

  • Tumor Implantation: A suspension of 1 x 10⁷ MV4-11 cells in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used to estimate tumor size.[11]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[9] The investigational compound (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine analog) and comparator drugs are administered according to the specified dosage and schedule (e.g., oral gavage daily).[3][4]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.[1][6]

  • Pharmacodynamic Studies: At the end of the study, tumors and plasma can be collected to analyze drug concentrations and downstream target modulation (e.g., phosphorylation of FLT3 and its substrates).[1]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Compound 5-(4-Fluorophenyl) oxazol-2-amine (FLT3 Inhibitor) Compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

InVivo_Xenograft_Workflow CellCulture 1. MV4-11 Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration (Oral, Daily) Randomization->Treatment Evaluation 6. Efficacy Evaluation (Tumor Volume, Survival) Treatment->Evaluation PD_Analysis 7. Pharmacodynamic Analysis Evaluation->PD_Analysis

Caption: Workflow for the in vivo MV4-11 xenograft model.

This guide provides a foundational dataset for the in vivo validation of this compound and its analogs. The presented comparative data and detailed protocols are intended to facilitate further research and development of this promising class of anticancer compounds.

References

A Researcher's Guide to Chemical Probes for Soluble Epoxide Hydrolase: A Tale of Two Domains

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of chemical probes for the validation of the hydrolase and phosphatase domains of soluble epoxide hydrolase (sEH), a critical enzyme in lipid signaling pathways.

In the landscape of drug discovery, the validation of novel biological targets is a critical step. Chemical probes—small molecules with high potency and selectivity for a specific target—are indispensable tools in this process. This guide provides a comparative analysis of chemical probes for the dual-function enzyme, soluble epoxide hydrolase (sEH), focusing on the distinct probes required to interrogate its two catalytic domains: the C-terminal hydrolase (sEH-H) and the N-terminal phosphatase (sEH-P).

We will examine 5-(4-Fluorophenyl)oxazol-2-amine and its optimized analogue, SWE101, as probes for the sEH-P domain. Their performance will be contrasted with well-established inhibitors of the sEH-H domain, such as TPPU and trans-AUCB. This guide is intended for researchers, scientists, and drug development professionals seeking to select the appropriate chemical tool for validating sEH as a therapeutic target.

The Bifunctional Role of Soluble Epoxide Hydrolase in Cellular Signaling

Soluble epoxide hydrolase is a key enzyme in the metabolism of bioactive lipid epoxides.[1] It possesses two distinct catalytic domains, each with a unique function.[1][2]

  • C-terminal Hydrolase (sEH-H) Domain: This is the most studied domain of sEH. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs are signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic effects. Inhibition of the sEH-H domain increases the bioavailability of EETs, making it an attractive therapeutic strategy for hypertension, inflammation, and pain.[3]

  • N-terminal Phosphatase (sEH-P) Domain: The function of this domain is less understood, but it is known to hydrolyze lipid phosphates.[1][4] The discovery of selective inhibitors for this domain is beginning to allow for the elucidation of its specific physiological and pathophysiological roles.[2][5]

The distinct functions of these two domains necessitate the development and use of domain-selective chemical probes for proper target validation.

sEH_Pathway cluster_upstream Upstream Signaling cluster_sEH Soluble Epoxide Hydrolase (sEH) Action cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH_H Hydrolase Domain (sEH-H) EETs->sEH_H Hydrolysis Bio_Effects_H Reduced Inflammation, Vasodilation EETs->Bio_Effects_H Promotes Lipid_Phosphates Lipid Phosphates sEH_P Phosphatase Domain (sEH-P) Lipid_Phosphates->sEH_P Dephosphorylation sEH sEH Enzyme DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH_H->DHETs sEH_H->Bio_Effects_H Inhibits Lipid_Alcohols Lipid Alcohols sEH_P->Lipid_Alcohols Bio_Effects_P Altered Lipid Signaling (Function under investigation) Lipid_Alcohols->Bio_Effects_P

Caption: Dual catalytic functions of the soluble epoxide hydrolase (sEH) enzyme.

Comparative Analysis of sEH Chemical Probes

The selection of a chemical probe should be guided by its potency, selectivity, and suitability for the intended experimental system (e.g., biochemical vs. cellular assays). Here, we compare a selective probe for the sEH-P domain with two selective probes for the sEH-H domain.

Probe for sEH Phosphatase (sEH-P) Domain:

  • SWE101: An optimized oxazole-based inhibitor and the first reported in vivo active chemical probe for the sEH-P domain. It is a derivative and analogue of the user-specified topic compound, this compound.

Probes for sEH Hydrolase (sEH-H) Domain:

  • TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A potent and widely used urea-based sEH-H inhibitor with good pharmacokinetic properties.[1][6]

  • trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): A highly potent and selective sEH-H inhibitor.[7][8]

Table 1: Comparison of In Vitro Potency and Selectivity

ProbeTarget DomainSpeciesIC₅₀ (nM)Selectivity Notes
SWE101 sEH-PHuman4,000Selective for sEH-P over sEH-H (IC₅₀ ~9,000 nM for human sEH-H). Inactive against mouse sEH.[5]
Rat2,800Selectively impairs rat sEH-P.[5]
TPPU sEH-HHuman45Highly selective for primate sEH.[1] Also shown to be a potent inhibitor of p38 kinase (IC₅₀ = 270 nM).[1]
Monkey16
trans-AUCB sEH-HHuman1.3Highly potent inhibitor.[7][8]
Mouse8Potent across multiple species.[7]
Rat8

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful use of chemical probes in target validation. Below are methodologies for key biochemical and cellular assays.

workflow cluster_biochem Biochemical Potency Assay cluster_cell Cellular Target Engagement (CETSA) start_biochem Start recombinant_enzyme Recombinant sEH (H or P domain) start_biochem->recombinant_enzyme add_probe Add Chemical Probe (e.g., SWE101 or TPPU) recombinant_enzyme->add_probe incubate_probe Incubate (e.g., 5 min, 30°C) add_probe->incubate_probe add_substrate Add Fluorogenic Substrate (AttoPhos for P, CMNPC for H) incubate_probe->add_substrate measure_signal Measure Fluorescence Signal (Kinetic or Endpoint) add_substrate->measure_signal calculate_ic50 Calculate IC₅₀ measure_signal->calculate_ic50 start_cell Start intact_cells Intact Cells Expressing sEH start_cell->intact_cells treat_cells Treat cells with Probe intact_cells->treat_cells heat_challenge Apply Thermal Gradient (Heat Challenge) treat_cells->heat_challenge lyse_cells Lyse Cells heat_challenge->lyse_cells separate_agg Separate Aggregated vs. Soluble Protein lyse_cells->separate_agg quantify_protein Quantify Soluble sEH (e.g., Western Blot, ELISA) separate_agg->quantify_protein plot_curve Plot Melting Curve quantify_protein->plot_curve

Caption: General experimental workflows for probe characterization.
Biochemical Assay for sEH Phosphatase (sEH-P) Activity

This protocol is adapted from high-throughput screening methods for sEH-P inhibitors.[9]

  • Reagents and Buffers:

    • Assay Buffer: 25 mM BisTris-HCl (pH 7.0), 1 mM MgCl₂, 0.1 mg/mL BSA.

    • Enzyme: Purified recombinant human sEH N-terminal domain (sEH-P).

    • Substrate: AttoPhos® fluorescent substrate.

    • Test Compounds: SWE101 or other oxazole-based inhibitors dissolved in DMSO.

  • Procedure:

    • To a 384-well black polystyrene plate, add Assay Buffer to each well.

    • Add 1 µL of test compound solution in DMSO to achieve final desired concentrations (e.g., 0.1 to 100 µM). Include DMSO-only wells as a 100% activity control.

    • Add a solution of recombinant human sEH-P in Assay Buffer to each well to a final concentration of approximately 2 nM. For background control wells, add Assay Buffer without the enzyme.

    • Mix and pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the reaction by adding AttoPhos® substrate to a final concentration of 2.5-5 µM.

    • Incubate the plate at 30°C for 60 minutes.

    • Measure the fluorescence using a microplate reader with excitation at ~435 nm and emission at ~555 nm.

    • Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biochemical Assay for sEH Hydrolase (sEH-H) Activity

This protocol uses the fluorescent substrate CMNPC and is suitable for high-throughput screening.[10][11]

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Sodium Phosphate (pH 7.4), 0.1 mg/mL BSA.

    • Enzyme: Purified recombinant human sEH.

    • Substrate: cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC).

    • Test Compounds: TPPU, trans-AUCB, or other inhibitors dissolved in DMSO.

  • Procedure:

    • In a 96-well microplate, add recombinant human sEH to a final concentration of 1 nM in Assay Buffer.

    • Add test compounds to achieve the desired final concentrations.

    • Incubate the enzyme and inhibitor at 30°C for 5 minutes.

    • Initiate the reaction by adding CMNPC substrate to a final concentration of 5 µM.

    • Monitor the formation of the fluorescent product (6-methoxynaphthaldehyde) kinetically for 10 minutes at 30°C using a microplate reader (λexcitation = 330 nm, λemission = 465 nm).

    • Determine the rate of reaction from the linear phase of the kinetic curve.

    • Calculate IC₅₀ values by regressing the remaining activity against the inhibitor concentrations.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a chemical probe binds to its target protein within the complex environment of an intact cell.[12][13]

  • Materials:

    • Cell line of interest (e.g., HEK293T cells expressing sEH).

    • Test compound (probe).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • PCR tubes or plates, and a thermal cycler.

  • Procedure:

    • Culture cells to a suitable confluency and harvest.

    • Resuspend cells in culture medium and treat with the test compound or vehicle (DMSO) for 1 hour at 37°C.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Analyze the amount of soluble sEH protein remaining at each temperature using a standard protein quantification method such as Western Blot or ELISA.

    • Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion and Recommendations

The validation of soluble epoxide hydrolase as a drug target requires a nuanced approach that acknowledges its bifunctional nature. The choice of chemical probe is paramount and must be aligned with the specific domain being investigated.

  • For validating the sEH phosphatase (sEH-P) domain , oxazole-based inhibitors such as SWE101 are the current state-of-the-art chemical probes. Researchers should be mindful of the species selectivity of this probe, as it is not effective against the mouse enzyme.

  • For validating the sEH hydrolase (sEH-H) domain , TPPU and trans-AUCB are excellent choices. trans-AUCB offers exceptional potency, while TPPU is also highly potent and has been extensively characterized in vivo. The potential for TPPU to inhibit p38 kinase should be considered when interpreting results.

By presenting quantitative data and detailed protocols, this guide aims to equip researchers with the necessary information to confidently select and utilize chemical probes for the robust validation of either sEH domain, thereby accelerating the path toward novel therapeutics.

probe_selection start What is your Target Domain? domain_P sEH Phosphatase (sEH-P) start->domain_P domain_H sEH Hydrolase (sEH-H) start->domain_H probe_SWE101 Use SWE101 domain_P->probe_SWE101 probe_TPPU Use TPPU domain_H->probe_TPPU Need good in vivo tool? probe_tAUCB Use t-AUCB domain_H->probe_tAUCB Need max potency? note_SWE101 Note: Potent for Human/Rat. Inactive in Mouse. probe_SWE101->note_SWE101 note_TPPU Note: Good PK properties. Potential p38 off-target. probe_TPPU->note_TPPU note_tAUCB Note: Extremely potent. Good for biochemical assays. probe_tAUCB->note_tAUCB

References

Benchmarking 5-(4-Fluorophenyl)oxazol-2-amine Against a Known Reference Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative kinase inhibitor 5-(4-Fluorophenyl)oxazol-2-amine against a well-characterized reference compound, Losmapimod (GW856553X). While direct experimental data for this compound is not extensively available in public literature, its structural similarity to known p38 MAP kinase inhibitors allows for a benchmark comparison against a compound with a similar core motif and established biological activity. This document outlines the rationale for this comparison, presents available quantitative data for the reference compound, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflow.

Introduction

The this compound scaffold is a recurring motif in medicinal chemistry, particularly in the development of inhibitors targeting serine/threonine kinases. The presence of the fluorophenyl group and the oxazole core suggests potential interactions with the ATP-binding pocket of various kinases. Notably, this structural class has been associated with the inhibition of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders and cancer.

Given the therapeutic potential of p38 MAPK inhibitors, it is crucial to benchmark novel compounds like this compound against established inhibitors. For this guide, Losmapimod (GW856553X) has been selected as the reference compound due to its structural similarity and its well-documented inhibitory activity against p38 MAPK. Losmapimod has undergone clinical investigation, providing a robust dataset for comparison.

Data Presentation

The following tables summarize the inhibitory activity of the reference compound, Losmapimod, against p38 MAPK isoforms. This data serves as a benchmark for the expected performance of structurally similar compounds such as this compound.

Table 1: In Vitro Inhibitory Activity of Losmapimod against p38 MAPK Isoforms

CompoundTargetpKiIC50 (nM)Assay Type
Losmapimod (GW856553X)p38α8.1~7.9Ligand-displacement fluorescence polarization
Losmapimod (GW856553X)p38β7.6~25.1Ligand-displacement fluorescence polarization

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular stress responses and inflammation. The diagram below illustrates the canonical p38 MAPK signaling pathway, highlighting the point of inhibition by compounds like Losmapimod and, hypothetically, this compound.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inhibitor This compound or Losmapimod Inhibitor->p38_MAPK MK2->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

To evaluate the inhibitory potential of novel compounds against p38 MAP kinase, a standardized in vitro kinase assay is typically employed. The following protocol provides a general framework for such an experiment.

In Vitro p38α MAP Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated substrate peptide (e.g., derived from ATF2)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Reference compound (e.g., Losmapimod)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add the kinase assay buffer, recombinant p38α enzyme, and the biotinylated substrate peptide to the wells of a 384-well plate. b. Add the diluted test or reference compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Initiate the kinase reaction by adding ATP to all wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a solution containing EDTA. b. Add the detection reagents (Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin) to all wells. c. Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Normalize the data to the positive and negative controls. c. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test & Reference Compounds Reaction_Setup Combine Enzyme, Substrate, and Compound in Plate Compound_Dilution->Reaction_Setup Reagent_Prep Preparation of Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Reaction_Initiation Add ATP to Start Reaction Reaction_Setup->Reaction_Initiation Incubation Incubate at Room Temperature Reaction_Initiation->Incubation Reaction_Stop Stop Reaction with EDTA Incubation->Reaction_Stop Detection_Reagents Add TR-FRET Detection Reagents Reaction_Stop->Detection_Reagents Plate_Read Read Plate on TR-FRET Reader Detection_Reagents->Plate_Read Data_Analysis Calculate IC50 Value Plate_Read->Data_Analysis

Caption: Workflow for an In Vitro p38 MAP Kinase Inhibition Assay.

Conclusion

This guide provides a framework for benchmarking this compound against a clinically relevant p38 MAP kinase inhibitor, Losmapimod. While direct comparative data for this compound is pending, the provided information on the reference compound, the underlying signaling pathway, and a detailed experimental protocol will enable researchers to effectively design and interpret experiments to characterize this and other novel kinase inhibitors. The visualization of the signaling pathway and experimental workflow offers a clear and concise overview for planning and communication within a research and development setting. Future experimental work should focus on generating robust in vitro and in-cellulo data for this compound to directly populate the comparative tables and validate its potential as a p38 MAP kinase inhibitor.

Safety Operating Guide

Proper Disposal of 5-(4-Fluorophenyl)oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to strict safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 5-(4-Fluorophenyl)oxazol-2-amine, a compound recognized for its potential health and environmental hazards.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal. The compound is known to be harmful if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects[1].

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302
Skin SensitizationMay cause an allergic skin reaction.H317
CarcinogenicitySuspected of causing cancer.H350
Aquatic Hazard (Acute)Very toxic to aquatic life.H400
Aquatic Hazard (Chronic)Very toxic to aquatic life with long lasting effects.H410

A summary of key hazard data for this compound.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate PPE.

  • Hand Protection: Wear impervious, chemically resistant gloves.

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be worn.

All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to institutional, local, and national regulations is paramount.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal pathways.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as gloves, weighing papers, and absorbent pads.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

Crucially, this compound is a halogenated organic substance and must be segregated into a dedicated halogenated organic waste stream. Do not mix with non-halogenated waste.

Step 2: Containerization

Select appropriate containers for the segregated waste.

  • Use only containers that are compatible with the chemical waste.

  • Ensure containers are in good condition, with no leaks or cracks.

  • Containers must have a secure, tightly fitting lid to prevent spills and evaporation.

  • Do not overfill containers; a general rule is to fill to no more than 80-90% capacity.

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • Label the waste container with the words "Hazardous Waste."

  • Clearly identify the contents, including the full chemical name: "this compound."

  • Indicate the specific hazards: "Toxic," "Carcinogen," "Environmental Hazard."

  • Include the date when the waste was first added to the container.

Step 4: Temporary Storage

Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel.

  • Store in a well-ventilated, secure location away from general laboratory traffic.

  • Use secondary containment, such as a spill tray, to mitigate any potential leaks.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash[1].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Generate Waste (Solid or Liquid) B Is the waste This compound or contaminated with it? A->B C Segregate as Halogenated Organic Waste B->C Yes D Non-Hazardous Waste Stream (Follow institutional guidelines) B->D No E Select appropriate, leak-proof container C->E F Label container with: 'Hazardous Waste' Chemical Name Hazards (Toxic, Carcinogen, Environmental) E->F G Store in designated satellite accumulation area with secondary containment F->G H Arrange for pickup by EHS or licensed contractor G->H I Professional Hazardous Waste Disposal H->I

Disposal Workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and the full Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Essential Safety and Logistical Information for Handling 5-(4-Fluorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 5-(4-Fluorophenyl)oxazol-2-amine, including operational and disposal plans.

Chemical Identifier: this compound

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H350: May cause cancer.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements: Users must obtain special instructions before use and should not handle this chemical until all safety precautions have been read and understood.[1] Key precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product.[1] Contaminated work clothing must not be allowed out of the workplace.[1]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary to protect against splashes.[2][3]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a protective suit, and safety footwear.[1][4] Gloves must be inspected prior to use and should be disposed of properly.[3] Immediately change contaminated clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Work should be conducted under a fume hood.[1]

Handling and Storage

Safe Handling:

  • Work under a chemical fume hood.[1]

  • Do not inhale the substance.[1]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands and face thoroughly after handling.[1]

  • Use non-sparking tools to prevent electrostatic discharge.[3]

Storage:

  • Store in a tightly closed, dry, and well-ventilated place.[1]

  • The storage area should be locked up or accessible only to qualified or authorized personnel.[1]

Accidental Release and Disposal Measures

Accidental Release: In the event of a spill, evacuate the danger area and observe emergency procedures.[1]

  • Personnel Precautions: Avoid substance contact and inhalation of dust. Ensure adequate ventilation.[1] Emergency personnel should wear self-contained breathing apparatus and suitable protective clothing.[1]

  • Environmental Precautions: Do not let the product enter drains.[1] Cover drains to prevent contamination of surface water or the groundwater system.[1]

  • Containment and Cleanup: Collect, bind, and pump off spills. Take up the material carefully, avoiding dust generation, and dispose of it properly.[1] Clean the affected area thoroughly.

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Avoid release to the environment.[1]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][7]
Skin Contact If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1] Remove contaminated clothing.[7]
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen or artificial respiration.[3][5]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Obtain Instructions Obtain & Read Special Instructions & SDS Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Obtain Instructions->Don PPE Work in Hood Work in a Chemical Fume Hood Don PPE->Work in Hood Handle Substance Handle Substance (Avoid Dust/Aerosol Formation) Work in Hood->Handle Substance No Consumption Do Not Eat, Drink, or Smoke Handle Substance->No Consumption Wash Hands Wash Hands & Skin Thoroughly No Consumption->Wash Hands Store Properly Store in Tightly Closed, Dry, Ventilated Area Wash Hands->Store Properly Dispose Waste Dispose of Waste According to Protocol Store Properly->Dispose Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.